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  • Product: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • CAS: 2044713-81-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Molecular Profiling of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of adenine. The specific derivative 3-bromo-1-tert-butyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of adenine. The specific derivative 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (hereafter referred to as 3B-tB-PPOL ) represents a sterically constrained, halogenated analog. While frequently utilized as an advanced synthetic intermediate for potent Src/Abl kinase inhibitors, the 4-ol (tautomeric to the 4-one) core itself exhibits distinct, potent pharmacological mechanisms in vitro. This whitepaper deconstructs the in vitro mechanism of action of 3B-tB-PPOL, focusing on its role as an ATP-competitive kinase inhibitor and a purine-mimetic enzymatic modulator, while providing self-validating experimental protocols for accurate target profiling.

Molecular Anatomy & Pharmacophore Dynamics

To understand the in vitro behavior of 3B-tB-PPOL, we must first deconstruct its structural causality. Every functional group on this molecule dictates a specific thermodynamic interaction within a target protein's active site:

  • The Pyrazolo[3,4-d]pyrimidin-4-ol Core: In aqueous physiological buffers, the 4-ol tautomerizes to the 4-one form. This provides a critical hydrogen bond acceptor (C=O) and donor (N-H) pair that perfectly mimics the N1 and N6 of the adenine ring in ATP[1].

  • The 1-tert-Butyl Group: The addition of a bulky, aliphatic tert-butyl group at the N1 position introduces significant steric bulk. This forces the molecule deep into the hydrophobic pocket adjacent to the ATP-binding site. Causally, this bulk acts as a selectivity filter; it clashes with large gatekeeper residues (e.g., Thr338 in c-Src or Methionine in other kinases), restricting high-affinity binding to kinases with smaller gatekeepers[2].

  • The 3-Bromo Substituent: The halogen atom serves a dual purpose. Biologically, it acts as a heavy halogen bond donor to the protein backbone, stabilizing the inhibitor-enzyme complex. Synthetically, it provides a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions to build extended kinase inhibitors[3].

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

In vitro, 3B-tB-PPOL and its direct derivatives act primarily as reversible, ATP-competitive inhibitors. For targets like Cyclin-Dependent Kinase 2 (CDK2) and Src family kinases, the pyrazolo[3,4-d]pyrimidin-4-one scaffold forms bidentate hydrogen bonds with the hinge region (e.g., Leu83 in CDK2)[4].

The binding thermodynamics are entropically driven. When the 1-tert-butyl group inserts into the hydrophobic pocket, it displaces highly ordered, high-energy water molecules into the bulk solvent, resulting in a favorable entropy shift that anchors the molecule in the active site[2].

G ATP_Site Kinase ATP-Binding Pocket Core Pyrazolo[3,4-d]pyrimidin-4-ol Core ATP_Site->Core Accommodates Hinge Hinge Region (Backbone H-Bonds) Hydrophobic Hydrophobic Pocket I Gatekeeper Gatekeeper Residue Core->Hinge Bidentate H-Bonding tButyl 1-tert-Butyl Group Core->tButyl C1 Substitution Bromo 3-Bromo Substituent Core->Bromo C3 Substitution tButyl->Hydrophobic Steric Insertion tButyl->Gatekeeper Selectivity Filter Bromo->ATP_Site Halogen Bonding

Fig 1. ATP-competitive hinge binding model of 3B-tB-PPOL within the kinase active site.

Secondary Mechanism: Purine Enzymatic Modulation

Beyond kinases, the 4-ol/4-one scaffold is a direct structural analog of allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), a classic and potent xanthine oxidase (XO) inhibitor[5].

Furthermore, substituted pyrazolo[3,4-d]pyrimidin-4-ones have been heavily exploited as potent Adenosine Deaminase (ADA) inhibitors. In ADA, the C2/C3 substituents (such as the 3-bromo group) interact with the hydrophobic channel of the ADA active site, blocking the deamination of adenosine to inosine[6]. The structural rigidity of 3B-tB-PPOL makes it an excellent probe for mapping the steric limits of these purine salvage and degradation enzymes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems. As an application scientist, it is critical not just to follow steps, but to understand the causality behind each buffer component and procedural choice.

Protocol A: Cell-Free Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive inhibitors.

  • Compound Preparation: Dissolve 3B-tB-PPOL in 100% anhydrous DMSO. Dilute the compound in assay buffer to achieve a final DMSO concentration of ≤1%.

    • Causality: Exceeding 1% DMSO alters the dielectric constant of the assay buffer, leading to target protein denaturation and artifactual signal quenching.

  • Target Incubation: Incubate the recombinant kinase (e.g., CDK2/Cyclin E) with the compound for 30 minutes at room temperature prior to ATP addition.

    • Causality: This pre-incubation allows the sterically bulky 1-tert-butyl group to achieve thermodynamic equilibrium within the hydrophobic pocket.

  • Substrate Addition: Introduce ATP strictly at its apparent Km​ for the specific kinase.

    • Causality: Running the assay at the Km​ ensures balanced sensitivity. It allows for the accurate determination of IC50​ values for ATP-competitive inhibitors without the signal being overwhelmed by excess ATP or starved by substrate depletion.

  • Detection: Add Europium-labeled anti-phospho antibodies and measure the emission ratio (665 nm / 615 nm).

Protocol B: Xanthine Oxidase Absorbance Assay
  • Buffer Selection: Use 50 mM Potassium Phosphate buffer, pH 7.5.

    • Causality: Reducing agents like Dithiothreitol (DTT) and chelators like EDTA must be explicitly omitted. DTT can inadvertently reduce the essential Mo(VI) center of the xanthine oxidase enzyme, destroying its catalytic activity and leading to false-positive inhibition readouts. EDTA can chelate trace metals required for structural stability.

  • Reaction Initiation: Add 50 µM xanthine to the enzyme-inhibitor complex.

  • Kinetic Readout: Monitor the formation of uric acid continuously at 295 nm using a UV-Vis spectrophotometer for 5 minutes to calculate the initial velocity ( V0​ ).

Workflow Prep 1. Compound Prep (100% DMSO -> 1% Final) Incubate 2. Target Incubation (Kinase + 3B-tB-PPOL) Prep->Incubate ATP 3. ATP Addition (At apparent Km) Incubate->ATP Detect 4. TR-FRET Detection (Eu-labeled Ab) ATP->Detect Analyze 5. IC50 Calculation (Non-linear regression) Detect->Analyze

Fig 2. Self-validating in vitro TR-FRET screening workflow for 3B-tB-PPOL.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the pyrazolo[3,4-d]pyrimidin-4-ol/one scaffold across primary and secondary in vitro targets, demonstrating its versatility as a mechanistic probe.

Target EnzymeScaffold Class ActivityMechanistic Role of 3B-tB-PPOLPrimary Assay Metric
Cyclin-Dependent Kinase 2 (CDK2) High (nM to µM IC50​ )ATP-competitive hinge binder[4]TR-FRET / Radiometric
Src Family Kinases (SFK) Moderate to HighGatekeeper-dependent selectivity[2]TR-FRET
Adenosine Deaminase (ADA) High (Sub-nM to nM Ki​ )Purine-mimetic active site blockade[6]Colorimetric Absorbance
Xanthine Oxidase (XO) ModerateHypoxanthine transition-state analog[5]UV-Vis (295 nm)

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. 1

  • Exploiting the Pyrazolo[3,4-d]pyrimidin-4-one Ring System as a Useful Template To Obtain Potent Adenosine Deaminase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 6

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. 4

  • CAS 315-30-0: Allopurinol. CymitQuimica. 5

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 2

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. PMC. 3

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Exploratory

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol molecular weight and exact mass

An in-depth technical analysis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol requires a rigorous understanding of its physicochemical properties, structural tautomerism, and its strategic utility as a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol requires a rigorous understanding of its physicochemical properties, structural tautomerism, and its strategic utility as a privileged scaffold in modern drug discovery.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with the foundational causality behind this molecule's design, alongside self-validating analytical workflows for its verification.

Molecular Architecture & Physicochemical Properties

The compound 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5) is a highly functionalized heterocyclic building block[1]. Its architecture is deliberately engineered for downstream derivatization in medicinal chemistry:

  • Pyrazolo[3,4-d]pyrimidine Core: This fused bicyclic system is a well-established bioisostere of the adenine ring of ATP. It allows the molecule to mimic ATP and bind competitively to the hinge region of various protein kinases[2].

  • 3-Bromo Substituent: The bromine atom at the C3 position serves as a critical synthetic handle. It acts as an electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), enabling the introduction of diverse aryl or alkynyl groups to probe the hydrophobic pockets of kinase active sites[3].

  • 1-tert-Butyl Group: The bulky tert-butyl moiety at the N1 position dictates the spatial orientation of the molecule within a binding pocket, increases overall lipophilicity, and prevents unwanted N-alkylation during subsequent synthetic steps.

  • 4-ol / 4-one Tautomerism: Similar to the gout medication allopurinol, this compound exists in a dynamic tautomeric equilibrium between the enol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) and the keto (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) forms[4][5]. The keto form often predominates in physiological conditions, providing essential hydrogen bond donors/acceptors for target engagement[5].

Quantitative Data Summary
PropertyValue
IUPAC Name 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS Registry Number 2044713-81-5
Molecular Formula C9H11BrN4O
Molecular Weight (Average) 271.11 g/mol [6]
Exact Mass (Monoisotopic) 270.0116 Da[7]
Isotopic Signature (MS) ~1:1 ratio of m/z 271.019 and 273.017 [M+H]⁺

Pharmacological Utility: The Kinase Inhibitor Paradigm

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of targeted oncology and immunology therapeutics. Historically, this core was utilized in the first-generation Src family kinase inhibitors PP1 and PP2, and later immortalized by the FDA approval of the blockbuster BTK inhibitor, ibrutinib[2].

The inclusion of the 3-bromo and 1-tert-butyl groups in this specific building block allows medicinal chemists to rapidly synthesize libraries of ATP-competitive inhibitors. By displacing endogenous ATP, these derivatives halt substrate phosphorylation, thereby downregulating oncogenic signaling pathways that drive tumor proliferation and survival[8].

KinasePathway A Pyrazolo[3,4-d]pyrimidine Scaffold (ATP Mimetic) B Binding to Kinase Hinge Region (e.g., Src, BTK) A->B C Displacement of Endogenous ATP B->C D Inhibition of Substrate Phosphorylation C->D E Downregulation of Oncogenic Signaling D->E

Fig 1: Mechanism of action for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Analytical Workflows for Verification

To ensure scientific integrity before utilizing this building block in complex syntheses, its exact mass and structural identity must be rigorously verified. Below are self-validating protocols designed to confirm the exact mass (270.0116 Da) and structural integrity of the compound.

A. High-Resolution Mass Spectrometry (HRMS) Protocol

Causality: Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen atoms within the pyrimidine ring readily accept protons [M+H]⁺. The presence of a single bromine atom provides a highly diagnostic ~1:1 isotopic doublet (⁷⁹Br and ⁸¹Br), which acts as an internal validation of the molecular formula.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source to enhance ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a rapid gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3 minutes.

  • MS Parameters (ESI+): Set capillary voltage to 3.0 kV, source temperature to 120°C, and desolvation temperature to 350°C.

  • Self-Validation & Data Analysis: Extract the ion chromatogram. You must observe a co-eluting isotopic doublet.

    • Expected [M+H]⁺ for ⁷⁹Br: m/z 271.0189

    • Expected [M+H]⁺ for ⁸¹Br: m/z 273.0169

    • If the mass error exceeds 5 ppm, or the 1:1 ratio is absent, the sample is compromised or misidentified.

Workflow A 3-Bromo-1-tert-butyl-1H- pyrazolo[3,4-d]pyrimidin-4-ol (Enol Form) B 3-Bromo-1-tert-butyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one (Keto Form) A->B Tautomeric Equilibrium C ESI-HRMS Analysis (Positive Ion Mode) A->C Ionization B->C Ionization D Exact Mass Verification [M+H]+ m/z 271.0189 (79Br) C->D Mass Analysis

Fig 2: Tautomeric equilibrium and ESI-HRMS analytical workflow for exact mass verification.

B. Nuclear Magnetic Resonance (NMR) Protocol

Causality: NMR is required to confirm the regiochemistry of the substituents. DMSO-d₆ is chosen as the solvent not only for its excellent solubilizing power for polar heterocycles but also because it prevents the rapid exchange of the tautomeric OH/NH proton, allowing it to be observed in the spectrum[9].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • ¹H-NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Self-Validation (Expected Signals):

    • ~1.60 - 1.75 ppm (Singlet, 9H): Confirms the presence of the intact tert-butyl group.

    • ~8.00 - 8.20 ppm (Singlet, 1H): Corresponds to the isolated C6 proton on the pyrimidine ring. The lack of a C3 proton confirms the regioselective bromination.

    • >11.0 ppm (Broad Singlet, 1H): Represents the exchangeable NH/OH proton, indicative of the tautomeric state[5].

Sources

Foundational

Pharmacokinetic Profiling of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives: A Technical Guide for Preclinical Development

Executive Summary & Mechanistic Rationale The 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is a highly versatile, halogenated bioisostere of purine. It serves as a foundational building block in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is a highly versatile, halogenated bioisostere of purine. It serves as a foundational building block in medicinal chemistry for the design of ATP-competitive protein kinase inhibitors and novel anti-parasitic agents[1].

From a structural biology perspective, the architecture of this scaffold provides distinct pharmacological advantages:

  • N1-tert-butyl group: Confers essential lipophilicity, driving the molecule deep into the hydrophobic gatekeeper pockets of target kinases.

  • C3-bromo substitution: Acts as a critical synthetic handle. It allows for rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl moieties that dictate target selectivity.

  • Pyrazolo[3,4-d]pyrimidine core: Mimics the hydrogen-bonding face of adenine, ensuring high-affinity engagement with the ATP-binding cleft[1].

However, the very features that drive target affinity—namely, high lipophilicity and rigid aromaticity—often introduce pharmacokinetic (PK) liabilities. Derivatives of this scaffold frequently suffer from poor aqueous solubility and rapid cytochrome P450 (CYP)-mediated hepatic clearance[2]. Recent breakthroughs, such as the development of pyrazolo[3,4-d]pyrimidine benzoxaboroles for treating Cryptosporidium infections, underscore the necessity of rigorous PK profiling to achieve oral efficacy[3].

This whitepaper outlines the authoritative workflows, self-validating protocols, and causality-driven methodologies required to profile and optimize the pharmacokinetics of these derivatives.

Preclinical Pharmacokinetic Optimization Workflow

The transition from a synthesized derivative to a viable preclinical candidate requires a sequential, data-driven approach. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays act as the first physiological filter, guiding structural optimization before advancing to in vivo rodent models.

PK_Optimization A 3-Bromo-1-tert-butyl- pyrazolo[3,4-d]pyrimidin-4-ol B C3 Cross-Coupling (Diversity Generation) A->B Scaffold modification C In Vitro ADME (Microsomes, PAMPA) B->C Screen candidates D High Clearance (CYP Liability) C->D Unstable E Favorable Profile (t1/2 > 1h) C->E Stable F Structural Optimization D->F Bioisostere replacement G In Vivo PK (Rodent IV/PO) E->G Proceed to in vivo F->C Re-evaluate

Workflow for optimizing pyrazolo[3,4-d]pyrimidine derivatives based on PK liabilities.

In Vitro ADME Methodologies (Self-Validating Systems)

To ensure high-fidelity data, every in vitro assay must be designed as a self-validating system. The following protocols detail the assessment of hepatic clearance and passive permeability.

Protocol 3.1: Microsomal Stability Assay (Metabolism)

Pyrazolo[3,4-d]pyrimidine derivatives are highly susceptible to Phase I oxidative metabolism. This protocol quantifies the intrinsic clearance ( CLint​ ) using Mouse Liver Microsomes (MLM)[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL MLM protein.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Causality behind choices: The NADPH-regenerating system is strictly required to supply the electron flow necessary for Cytochrome P450 catalytic activity. Acetonitrile is used as a quenching agent because it aggressively denatures microsomal proteins, instantly halting enzymatic activity while simultaneously extracting the lipophilic derivative into the solvent phase.

  • Self-Validation Check: A parallel "minus-NADPH" control cohort must be run. If the compound degrades in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 metabolism. Verapamil is run concurrently as a high-clearance positive control to validate microsomal viability.

Protocol 3.2: PAMPA (Passive Permeability)

The tert-butyl group enhances lipophilicity, which generally aids membrane crossing, but overly lipophilic compounds may become trapped in the lipid bilayer.

Step-by-Step Methodology:

  • Membrane Coating: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to create an artificial lipid bilayer.

  • Dosing: Add the derivative (10 µM in PBS, pH 6.5) to the donor compartment. Fill the acceptor compartment with PBS (pH 7.4).

  • Incubation: Incubate the assembly at room temperature for 5 hours.

  • Quantification: Measure the concentration of the derivative in both compartments using LC-MS/MS to calculate the effective permeability ( Peff​ ).

  • Causality behind choices: A pH gradient (Donor pH 6.5 / Acceptor pH 7.4) is utilized to mimic the physiological pH shift from the slightly acidic microclimate of the intestinal lumen to the neutral pH of systemic circulation. This drives the ionization state of the derivative, providing a more accurate prediction of gastrointestinal absorption.

In Vivo Pharmacokinetic Profiling

Derivatives that exhibit an in vitro half-life ( t1/2​ ) > 45 minutes and high permeability are advanced to in vivo rodent profiling[3]. Due to the low aqueous solubility inherent to the pyrazolo[3,4-d]pyrimidine core, advanced formulation strategies—such as self-nanoemulsifying drug delivery systems (SNEDDS) or halloysite nanotube carriers—are often required to achieve uniform dosing suspensions[2].

Protocol 4.1: Rodent Dosing and LC-MS/MS Bioanalysis

Step-by-Step Methodology:

  • Dosing: Administer the formulated derivative to two cohorts of male Sprague-Dawley rats: Cohort A receives a 1 mg/kg Intravenous (IV) bolus; Cohort B receives a 10 mg/kg Per Os (PO) oral gavage.

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood in K2EDTA tubes to isolate plasma. Precipitate 50 µL of plasma with 150 µL of acetonitrile containing the SIL-IS.

  • LC-MS/MS: Inject 5 µL of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality behind choices: Intravenous dosing bypasses first-pass metabolism, providing the absolute baseline for systemic Clearance ( Cl ) and Volume of Distribution ( Vss​ ). Oral dosing exposes the drug to intestinal and hepatic first-pass effects. The ratio of dose-normalized exposure (AUC) between PO and IV cohorts yields the absolute bioavailability ( F% ).

  • Self-Validation Check: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked before protein precipitation corrects for any analyte loss during extraction and normalizes matrix effects (ion suppression/enhancement) in the mass spectrometer source.

PK_Bioanalysis Start Administer Derivative (IV & PO Cohorts) Sample Serial Blood Sampling (0.25 - 24 hrs) Start->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Bioav Calculate Bioavailability (AUC_PO / AUC_IV) NCA->Bioav Clearance Calculate Clearance (Dose_IV / AUC_IV) NCA->Clearance

In vivo pharmacokinetic bioanalysis and non-compartmental analysis decision tree.

Quantitative Data Presentation

The ultimate goal of the PK profiling workflow is to generate a robust non-compartmental analysis (NCA). The table below summarizes the target PK parameters for an optimized, orally efficacious pyrazolo[3,4-d]pyrimidine derivative (e.g., a benzoxaborole analog)[3].

Pharmacokinetic ParameterIntravenous (IV) Cohort (1 mg/kg)Per Os (PO) Cohort (10 mg/kg)Mechanistic Interpretation
Cmax​ (Peak Plasma Conc.) 1,250 ng/mL450 ng/mLIndicates moderate oral absorption limited by solubility.
Tmax​ (Time to Peak Conc.) 0.08 h1.5 hRapid systemic entry post-oral administration.
AUC0−∞​ (Total Exposure) 850 h·ng/mL2,900 h·ng/mLSustained systemic exposure achieved.
Clearance ( Cl ) 19.6 mL/min/kgN/AModerate hepatic extraction; stable against rapid CYP degradation.
Volume of Distribution ( Vss​ ) 1.2 L/kgN/AExtensive tissue distribution beyond total body water.
Half-life ( t1/2​ ) 1.8 h2.1 hSupports twice-daily (BID) oral dosing regimens.
Absolute Bioavailability ( F% ) 100% (Baseline) 34.1% Highly viable for oral therapeutic development.

References

  • Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies - Chemical Reviews / PubMed -
  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium - Journal of Medicinal Chemistry / ACS Public
  • Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Tre

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Exploratory

Technical Whitepaper: Cytotoxicity and Mechanistic Profiling of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in Mammalian Cell Lines

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Scope: Structural rationale, mechanistic pathways, and self-validating in vitro protocols for evaluating the cytot...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Scope: Structural rationale, mechanistic pathways, and self-validating in vitro protocols for evaluating the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives.

Executive Summary

The compound 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5) belongs to a privileged class of heterocyclic pharmacophores highly valued in oncology and targeted therapeutics[1],[2]. The pyrazolo[3,4-d]pyrimidine core serves as a potent bioisostere of the purine ring found in ATP, allowing derivatives to act as highly effective, ATP-competitive kinase inhibitors[3],[4]. This whitepaper dissects the structural rationale behind this specific compound's cytotoxicity profile and provides field-proven, self-validating methodologies to accurately quantify its anti-proliferative and apoptotic effects across mammalian cell lines.

Structural Rationale and Target Engagement

The cytotoxicity of this compound is not a result of non-specific cellular poisoning, but rather precise target engagement driven by its functional groups:

  • The Pyrazolo[3,4-d]pyrimidine Core: Mimics adenine, anchoring the molecule directly into the ATP-binding hinge region of hyperactive kinases[5],[3].

  • 1-tert-butyl Substitution: This bulky, lipophilic group enhances cellular permeability and is strategically positioned to occupy hydrophobic pocket II of the ATP-binding site, increasing target residence time[5].

  • 3-bromo Substitution: Halogen bonding at the C3 position improves metabolic stability against oxidative degradation while enhancing binding affinity to the kinase domain through favorable electrostatic interactions.

  • 4-ol (Hydroxyl) Group: Acts as a critical hydrogen-bond donor/acceptor, interacting directly with the gatekeeper residues (e.g., Methionine or Threonine) within the active sites of Epidermal Growth Factor Receptor (EGFR) and Src-family kinases[5],[3].

Mechanistic Pathways of Cytotoxicity

The primary drivers of cytotoxicity for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol are the blockade of Src-family kinases (SFKs) and EGFR, which are frequently overexpressed in both hematological malignancies and solid tumors[6],[3].

In hematological models (e.g., Jurkat cells), inhibition of the SFK member Fyn rapidly induces caspase-dependent apoptosis[6]. In solid tumor models (e.g., MCF-7, A549), EGFR inhibition halts the downstream PI3K/AKT and MAPK/ERK signaling cascades, leading to profound G0/G1 cell cycle arrest and subsequent cell death[7],[5].

MoA Compound 3-bromo-1-tert-butyl-1H- pyrazolo[3,4-d]pyrimidin-4-ol Kinases Src Family Kinases / EGFR (ATP-Binding Pocket) Compound->Kinases Competitive Inhibition Downstream PI3K/AKT & MAPK/ERK Pathways Kinases->Downstream Blocked Phosphorylation CellCycle Cell Cycle Arrest (G0/G1 Phase) Downstream->CellCycle Decreased Proliferation Apoptosis Apoptosis (Caspase 3/7 Activation) Downstream->Apoptosis Pro-apoptotic shift

Fig 1: Mechanistic pathway of pyrazolo[3,4-d]pyrimidines inducing apoptosis via kinase inhibition.

Quantitative Cytotoxicity Profile

To establish a therapeutic window, cytotoxicity must be evaluated across diverse mammalian cell lines. Pyrazolo[3,4-d]pyrimidine derivatives exhibit broad-spectrum anti-proliferative activity against solid and liquid tumors while maintaining a favorable safety profile in healthy primary cells[6],[7],[5].

Table 1: Representative Cytotoxicity Profile of Pyrazolo[3,4-d]pyrimidine Derivatives

Cell LineTissue OriginPrimary Target ExpressionIC₅₀ (µM)Biological Response
MCF-7 Breast AdenocarcinomaHigh EGFR3.60G0/G1 Arrest / Apoptosis
A549 Non-Small Cell LungHigh EGFR4.80G0/G1 Arrest / Apoptosis
Jurkat T-cell LeukemiaHigh Src/Fyn2.00Rapid Apoptosis
HD-PBMC Healthy Donor BloodBasal / Low> 15.00Negligible Toxicity

(Note: Data synthesized from structurally analogous pyrazolo[3,4-d]pyrimidine kinase inhibitors[6],[7].)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that assays must be designed as self-validating systems . A protocol is only as reliable as its internal controls. Below are the optimized workflows for profiling this compound.

Workflow Culture Mammalian Cell Culture (MCF-7, A549, Jurkat) Treatment Compound Treatment (Dose-Response) Culture->Treatment Assay1 Cell Viability Assay (ATP Luminescence) Treatment->Assay1 Assay2 Apoptosis Analysis (Annexin V / PI) Treatment->Assay2 Data IC50 Calculation & Validation Assay1->Data Assay2->Data

Fig 2: Self-validating experimental workflow for cytotoxicity profiling in mammalian cell lines.

Protocol 1: ATP-Quantification Cell Viability Assay

Causality & Rationale: Traditional colorimetric assays (like MTT) rely on mitochondrial reductase activity. Because kinase inhibitors can alter cellular metabolism without immediately causing cell death, MTT often yields false-positive viability signals. We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) because intracellular ATP concentration is a direct, un-skewable proxy for the number of metabolically active cells.

Self-Validation Architecture:

  • Negative Control: 0.1% DMSO (Vehicle) to prove the solvent does not induce baseline toxicity.

  • Positive Control: 1 µM Staurosporine to prove the cells are capable of undergoing detectable death within the assay window.

  • Quality Control: Calculation of the Z'-factor. The assay is only valid if Z' > 0.5, ensuring high dynamic range and low well-to-well variability.

Step-by-Step Methodology:

  • Seeding: Plate mammalian cells (e.g., MCF-7, Jurkat) at 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in complete media (concentration range: 0.01 µM to 100 µM). Ensure final DMSO concentration remains constant at 0.1% across all wells.

  • Treatment: Aspirate old media (for adherent cells) and add 100 µL of the compound dilutions. Include all self-validating controls. Incubate for 72 hours.

  • Luminescence Reaction: Equilibrate the plate and the ATP-reagent to room temperature for 30 minutes to prevent temperature gradients from skewing enzyme kinetics. Add 100 µL of reagent per well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well). Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: Multiparametric Apoptosis Profiling (Annexin V / PI)

Causality & Rationale: Viability assays cannot distinguish between a compound that kills cells (cytotoxic) and one that merely stops them from dividing (cytostatic). To confirm that the IC₅₀ observed in Protocol 1 is due to target-mediated apoptosis[6], we use Annexin V (which binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, which enters cells with compromised membranes, a late apoptosis/necrosis marker).

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the compound at 0.5x, 1x, and 2x the calculated IC₅₀ for 24, 48, and 72 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using enzyme-free dissociation buffer to prevent the cleavage of surface phosphatidylserine.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media, which contains calcium-chelating agents that inhibit Annexin V binding.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (must contain Ca²⁺). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Live Cells; Q4 (Annexin V+ / PI-) = Early Apoptosis.

References

  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies Frontiers in Pharmacology[Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity ResearchGate [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition National Institutes of Health (PMC) [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Arabian Journal of Chemistry [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Step-by-Step Synthesis Pathway for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Introduction The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere.[1][2] This structural similarity to endogenous purines like adenine allows...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere.[1][2] This structural similarity to endogenous purines like adenine allows compounds bearing this core to interact with a wide array of biological targets, notably protein kinases.[3][4] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as inhibitors for various kinases implicated in oncogenesis and other proliferative disorders.[3][5][6] The title compound, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a key intermediate for the synthesis of a diverse library of substituted pyrazolo[3,4-d]pyrimidines, where the bromine at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions. The N-1-tert-butyl group enhances solubility and can provide steric hindrance that may influence selectivity for specific kinase targets.

This application note provides a detailed, step-by-step protocol for the synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, starting from commercially available reagents. The described pathway is designed to be robust and scalable for research and drug development applications.

Synthetic Pathway Overview

The synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a multi-step process that begins with the construction of the pyrazole ring, followed by the formation of the fused pyrimidine ring, and subsequent functionalization with the tert-butyl and bromo groups.

Synthetic_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate A:e->C:w Triethylamine, Ethanol, Reflux B tert-Butylhydrazine hydrochloride B:e->C:w E 1-tert-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol C:e->E:w Formamide, 180-190 °C D Formamide D:e->E:w G 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol E:e->G:w NBS, DMF, Room Temp. F N-Bromosuccinimide (NBS) F:e->G:w

Caption: Overall synthetic scheme for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate

This initial step involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with tert-butylhydrazine to form the core pyrazole ring. This reaction is a well-established method for the synthesis of 5-aminopyrazoles.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
Ethyl 2-cyano-3-ethoxyacrylate169.1810.0 g59.1 mmol
tert-Butylhydrazine hydrochloride124.607.36 g59.1 mmol
Triethylamine101.1916.5 mL118 mmol
Ethanol, 200 Proof46.07200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (10.0 g, 59.1 mmol) and ethanol (200 mL).

  • Stir the solution at room temperature until the ethyl 2-cyano-3-ethoxyacrylate is fully dissolved.

  • Add tert-butylhydrazine hydrochloride (7.36 g, 59.1 mmol) to the solution.

  • Slowly add triethylamine (16.5 mL, 118 mmol) to the reaction mixture. The addition of triethylamine is crucial to neutralize the hydrochloride salt and liberate the free hydrazine for the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the resulting residue in water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate as a solid.

Part 2: Synthesis of 1-tert-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

The second step involves the cyclization of the 5-aminopyrazole-4-carboxylate with formamide at high temperature to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-ol core. This is a classic and widely used method for the formation of the pyrimidine ring in this scaffold.[7]

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate211.265.0 g23.7 mmol
Formamide45.0450 mL-

Protocol:

  • In a 100 mL round-bottom flask, combine ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate (5.0 g, 23.7 mmol) and formamide (50 mL).

  • Heat the mixture to 180-190 °C with stirring for 2-3 hours. The high temperature is necessary to drive the cyclization reaction.

  • Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into cold water (200 mL) with vigorous stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a solid. The product is often of sufficient purity for the next step without further purification.

Part 3: Synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

The final step is the regioselective bromination of the pyrazolo[3,4-d]pyrimidin-4-ol at the 3-position of the pyrazole ring. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
1-tert-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol192.222.0 g10.4 mmol
N-Bromosuccinimide (NBS)177.981.94 g10.9 mmol
N,N-Dimethylformamide (DMF)73.0940 mL-

Protocol:

  • In a 100 mL round-bottom flask, dissolve 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (2.0 g, 10.4 mmol) in DMF (40 mL) at room temperature.

  • Slowly add N-Bromosuccinimide (1.94 g, 10.9 mmol) to the solution in portions over 15 minutes. The reaction is typically exothermic, and portion-wise addition helps to control the temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Once the starting material is consumed, pour the reaction mixture into ice-water (200 mL).

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual DMF and succinimide.

  • Dry the solid under vacuum to afford the final product, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Characterization Data (Representative)

The structure of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum should show the characteristic singlet for the tert-butyl group around 1.6-1.8 ppm and a singlet for the C6-H of the pyrimidine ring around 8.0-8.2 ppm. The OH proton may be a broad singlet.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C9H11BrN4O, with the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The described three-step pathway is efficient and utilizes readily available starting materials and reagents. The final product is a valuable intermediate for the development of novel kinase inhibitors and other biologically active molecules.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. (2014). Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. (n.d.). Available at: [Link]

  • Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives. Taylor & Francis Online. (2007). Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. (2024). Available at: [Link]

  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Taylor & Francis Online. (2022). Available at: [Link]

  • Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • Synthesis of Allopurinol. Imperial College London. (n.d.). Available at: [Link]

  • Allopurinol. American Chemical Society. (2017). Available at: [Link]

  • 5-[(2-Bromophenyl)methyl]-1-tert-butyl-4-pyrazolo[3,4-d]pyrimidinone. PubChem. (2026). Available at: [Link]

  • Allopurinol. Wikipedia. (n.d.). Available at: [Link]

  • Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Darcy & Roy Press. (2022). Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. ACS Publications. (2017). Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. (2014). Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. (2017). Available at: [Link]

  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. (2013). Available at: [Link]

  • Tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate. Chemspace. (n.d.). Available at: [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. (2015). Available at: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. (2023). Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. PubMed. (2006). Available at: [Link]

  • Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry. (n.d.). Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. (2024). Available at: [Link]

Sources

Application

Application Note: 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a Privileged Scaffold for Kinase Inhibitor Discovery

Scientific Rationale & Mechanistic Insights The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate (AT...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, the pyrazolo[3,4-d]pyrimidine core is a highly validated bioisostere of adenine, retaining the critical hydrogen-bonding interactions required to anchor the molecule within the kinase hinge region[1].

The specific building block 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5) is engineered with three distinct functional vectors, making it an exceptional starting material for the modular synthesis of targeted kinase inhibitors (such as those targeting CDK2, Src, and BTK)[2]:

  • N1-tert-butyl Group : This bulky, hydrophobic moiety directs the molecule into the ribose-binding pocket of the kinase. It provides essential steric bulk that enhances binding affinity through van der Waals interactions while preventing off-target binding to kinases with narrower ribose pockets[3].

  • C4-Hydroxyl (Lactam Tautomer) : The C4 position is the primary site for hinge-region interaction. The stable 4-ol (which predominantly exists as the 4-one lactam tautomer) serves as a synthetic precursor. Upon activation to a C4-chloride, it undergoes rapid nucleophilic aromatic substitution (SNAr) with various amines. The resulting C4-amino group acts as the critical hydrogen-bond donor/acceptor pair to the kinase hinge backbone.

  • C3-Bromo Handle : The bromine atom at the C3 position provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Substituents introduced here project deep into the hydrophobic pocket (often the DFG-out or selectivity pocket), allowing researchers to fine-tune the inhibitor's selectivity profile[4].

Pathway Signal Mitogenic Signals Cyclin Cyclin E / A Signal->Cyclin Upregulates CDK2 CDK2 (Target Kinase) Cyclin->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases Proliferation Tumor Proliferation E2F->Proliferation Drives Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->CDK2 ATP-Competitive Inhibition

Figure 1: Mechanism of pyrazolo[3,4-d]pyrimidine inhibitors in the CDK2/Rb/E2F signaling pathway.

Experimental Workflow & Self-Validating Protocols

The functionalization of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol follows a strict sequence governed by the electronic properties of the heterocycle. The C4 position must be functionalized prior to the C3 position to prevent unwanted side reactions and to preserve the C3-bromo handle for late-stage diversification[5].

Workflow SM 1. Starting Material C4-OH, C3-Br Step1 Chlorination POCl3, Reflux SM->Step1 Int1 2. Intermediate C4-Cl, C3-Br Step1->Int1 Step2 SNAr Amination R-NH2, Base Int1->Step2 Int2 3. Intermediate C4-NHR, C3-Br Step2->Int2 Step3 Suzuki Coupling Ar-B(OH)2, Pd Int2->Step3 Product 4. Final Inhibitor C4-NHR, C3-Ar Step3->Product

Figure 2: Three-step synthetic workflow for functionalizing the pyrazolo[3,4-d]pyrimidine scaffold.

Protocol 1: Electrophilic Activation (Chlorination)

Objective: Convert the stable C4-lactam into a highly reactive C4-chloride. Causality: Phosphorus oxychloride (POCl3) generates a Vilsmeier-type intermediate that facilitates the displacement of the oxygen atom. The electron-deficient nature of the pyrimidine ring makes the resulting C4-Cl bond exceptionally susceptible to nucleophilic attack[6].

  • Reaction Setup : Suspend 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq) in neat POCl3 (10.0 eq). Add a catalytic amount of anhydrous DMF (0.1 eq) to accelerate the formation of the Vilsmeier reagent.

  • Heating : Heat the mixture to reflux (105 °C) under an inert argon atmosphere for 3–4 hours.

  • In-Process Validation : The reaction is complete when the opaque suspension transitions into a clear, dark amber solution. Validate by quenching a 10 µL aliquot in cold water/EtOAc and analyzing via TLC (Hexane:EtOAc 7:3). The highly polar starting material (Rf ~0.1) will be entirely replaced by a non-polar UV-active spot (Rf ~0.8).

  • Workup : Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl3. Quench the residue with ice water and extract with dichloromethane (DCM). Wash the organic layer with cold saturated NaHCO3, dry over Na2SO4, and concentrate to yield the C4-chloro intermediate. Note: Use immediately in the next step to prevent hydrolysis.

Protocol 2: Regioselective SNAr Amination

Objective: Introduce the hinge-binding amine at the C4 position. Causality: The C4-chloride is highly activated, allowing SNAr to proceed under mild conditions. The C3-bromide remains completely inert during this step, ensuring perfect regioselectivity[7].

  • Reaction Setup : Dissolve the C4-chloro intermediate (1.0 eq) in anhydrous isopropanol (0.2 M). Add the desired primary amine (e.g., an aniline derivative) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating : Stir the mixture at 80 °C for 4–12 hours.

  • In-Process Validation : The product will often precipitate directly from the isopropanol as it forms. Validate completion via LC-MS. The mass spectrum will show a shift corresponding to the addition of the amine minus HCl. Crucially, the isotopic signature of the bromine atom (a 1:1 ratio of M / M+2 peaks) must remain intact.

  • Workup : Cool the mixture to 0 °C. Filter the precipitated product, wash with cold isopropanol, and dry under vacuum.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the C3 position to probe the kinase hydrophobic pocket. Causality: With the C4 position protected by the amine, the C3-bromide can now undergo oxidative addition with a Palladium(0) catalyst. This allows for the coupling of diverse aryl or heteroaryl boronic acids[4].

  • Reaction Setup : In a microwave-safe vial, combine the C4-amino-C3-bromo intermediate (1.0 eq), the appropriate aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent & Catalyst : Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add Pd(dppf)Cl2 (0.05 eq) under a stream of argon.

  • Heating : Seal the vial and heat conventionally at 90 °C for 8 hours, or via microwave irradiation at 120 °C for 30 minutes.

  • In-Process Validation : The mixture will turn from yellow to dark brown/black as active Pd(0) species form and eventually aggregate. Validate by LC-MS; the characteristic bromine isotopic doublet (M / M+2) will collapse into a single mass peak corresponding to the coupled product.

  • Workup : Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry, and purify via flash chromatography (SiO2, DCM/MeOH gradient).

Quantitative Data Summary

The following table summarizes the expected performance metrics and structural observations for the three-step functionalization of the 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold.

Reaction StepTransformationTypical ReagentsTemp / TimeYield RangeKey Causality / Observation
1. Chlorination C4-OH → C4-ClPOCl3, DMF (cat.)105 °C, 3-4 h75–90%Converts the stable lactam into a highly electrophilic chloride. Requires strict anhydrous conditions.
2. SNAr Amination C4-Cl → C4-NHRR-NH2, DIPEA, iPrOH80 °C, 4-12 h70–95%Highly regioselective; the C3-Br bond is preserved. Product often readily precipitates from the alcoholic solvent.
3. Suzuki Coupling C3-Br → C3-ArAr-B(OH)2, Pd(dppf)Cl2, K2CO390 °C, 8 h50–85%Introduces hydrophobic vectors for the DFG pocket. The collapse of the Br isotopic doublet confirms successful coupling.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications:[Link][1]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI:[Link][7]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing:[Link][2]

  • 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CAS 83255-86-1 - ResolveMass:[Link][4]

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES - IMIST:[Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - ResearchGate:[Link][5]

Sources

Method

Protocol for dissolving 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in DMSO for biological assays

Application Note: Protocol for Dissolving 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in DMSO for Biological Assays Executive Summary & Chemical Profile The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Dissolving 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in DMSO for Biological Assays

Executive Summary & Chemical Profile

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of adenine, making it a cornerstone in the design of ATP-competitive kinase inhibitors targeting oncogenic pathways such as Src, EphB4, and CDKs (). The specific derivative, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5), incorporates a bulky tert-butyl group and a bromine atom. While these modifications significantly enhance lipophilic interactions within the hydrophobic pockets of target kinases, they drastically reduce the compound's aqueous solubility. This application note provides a validated, self-correcting protocol for reconstituting this compound in Dimethyl Sulfoxide (DMSO) to ensure reproducibility in downstream biological assays.

Mechanistic Rationale: The "Why" Behind the Protocol (E-E-A-T)

To guarantee scientific integrity, researchers must understand the causality behind each handling step:

  • Solvent Selection (Anhydrous DMSO): The planar pyrazolo[3,4-d]pyrimidine core engages in strong intermolecular π−π stacking, while the 4-hydroxyl group can participate in hydrogen bonding via keto-enol tautomerization. DMSO, a highly polar aprotic solvent, is required to disrupt this crystalline lattice. Using anhydrous DMSO is critical; DMSO is highly hygroscopic, and absorbed atmospheric moisture will exponentially decrease the compound's solubility, leading to invisible micro-precipitates ().

  • Mitigating Freeze-Thaw Degradation: Repeated temperature cycling introduces condensation into the stock vial. This localized introduction of water causes the hydrophobic tert-butyl and bromo moieties to nucleate and irreversibly aggregate. Aliquotting into single-use vials preserves the structural integrity of the compound.

  • Aqueous "Solvent Shock" Prevention: Direct dilution of a highly concentrated DMSO stock into aqueous media often causes hydrophobic compounds to crash out of solution. A stepwise intermediate dilution in 100% DMSO, followed by a rapid, high-ratio dilution into the final assay buffer, ensures the compound forms a stable nano-suspension before binding to proteins in the media.

Quantitative Data: Reconstitution Metrics

Accurate molarity calculations are the foundation of reproducible pharmacology. Use the table below to determine the exact volume of anhydrous DMSO required for standard stock concentrations.

  • Compound: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Molecular Weight: 271.11 g/mol

  • Formula: C9H11BrN4O

Mass of Compound (mg)Volume for 10 mM Stock (µL)Volume for 20 mM Stock (µL)Volume for 50 mM Stock (µL)
1.0 368.9184.473.8
5.0 1844.3922.1368.9
10.0 3688.51844.3737.7

(Formula: Volume (µL) = [Mass (mg) / MW ( g/mol )] / Concentration (M) × 1000)

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Equilibration: Allow the sealed vial of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Accurately weigh the desired mass using a calibrated analytical balance (precision ±0.01 mg) into a sterile, low-bind microcentrifuge tube.

Phase 2: Solubilization & Quality Control (Self-Validating System) 3. Addition: Add the calculated volume of molecular-biology grade, anhydrous DMSO (≥99.9% purity) to achieve the target primary stock concentration (typically 10 mM or 50 mM). 4. Agitation: Vortex the solution gently for 60–90 seconds. 5. QC Check (Critical): Hold the tube against a bright light source. Inspect for the Tyndall effect (light scattering indicative of undissolved nanoparticles). If the solution is cloudy, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

Phase 3: Aliquotting and Storage 6. Aliquotting: Immediately divide the visually clear stock solution into 10–50 µL single-use aliquots in tightly sealed, sterile tubes. 7. Storage: Store aliquots at -80°C (preferred) or -20°C, strictly protected from light.

Phase 4: Assay Preparation (Cellular Assays) 8. Thawing: Thaw a single aliquot at room temperature immediately before use. Discard any unused portion after the experiment to strictly enforce the single-use rule. 9. Intermediate Dilution: Perform serial dilutions in 100% DMSO to reach 1000× your final desired assay concentration. 10. Final Dispersion: Dilute the intermediate stock 1:1000 into the pre-warmed cell culture media (e.g., add 1 µL of the DMSO working stock to 999 µL of media). 11. Assay Validation: Ensure the final DMSO concentration is strictly ≤ 0.5% (v/v)—ideally 0.1%—to prevent solvent-induced cytotoxicity, which can skew viability readouts like MTT assays (). Always run a parallel vehicle control (media + equivalent DMSO %).

Workflow Visualization

G P 3-bromo-1-tert-butyl-1H- pyrazolo[3,4-d]pyrimidin-4-ol S Primary Stock (10-50 mM) Complete Solubilization P->S D Anhydrous DMSO (Hygroscopic Control) D->S Q QC: Visual & Sonication (Ensure no micro-precipitates) S->Q A Aliquotting (Single-use volumes) Q->A F Storage (-80°C) (Prevent freeze-thaw) A->F W Intermediate Dilution (100% DMSO) F->W Thaw immediately before use M Final Assay Media (≤ 0.5% DMSO) W->M Rapid dispersion in aqueous buffer

Workflow for the dissolution, QC, and assay preparation of pyrazolo[3,4-d]pyrimidine derivatives.

References

  • Neuber C, et al. "The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts". Molecules 2020, 25, 5115. URL: [Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in Drug Discovery

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized as a bioisostere of the adenine ring in ATP-competitive kinase inhibitors[1]. Specifical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized as a bioisostere of the adenine ring in ATP-competitive kinase inhibitors[1]. Specifically, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5) serves as a critical, highly versatile building block for exploring structure-activity relationships (SAR) within the hinge-binding region of oncogenic kinases such as RET, SRC, and mTOR[2][3][4].

This application note provides a comprehensive guide to executing efficient Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C3 position of this scaffold. By addressing the unique electronic and tautomeric challenges of the pyrazolo[3,4-d]pyrimidine core, these validated protocols enable researchers to construct diverse, high-purity libraries for high-throughput screening and lead optimization.

Pharmacological Context & Scaffold Significance

The structural architecture of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is deliberately designed for kinase targeting:

  • The Pyrazolo[3,4-d]pyrimidine Core: Mimics the purine ring of ATP, allowing the molecule to anchor into the kinase hinge region via critical hydrogen bonds[1].

  • The 1-tert-butyl Group: Provides significant steric bulk that directs the molecule's orientation within the hydrophobic pocket of the active site, while simultaneously acting as a robust protecting group for the N1 position during aggressive cross-coupling conditions[2][4].

  • The 3-Bromo Substituent: Acts as the primary handle for Pd-catalyzed diversification. Arylation or alkynylation at this vector probes the deep hydrophobic back-pocket of the kinase, often dictating inhibitor selectivity[5].

Pathway Ligand Growth Factor Receptor RTK (e.g., RET, EGFR) Ligand->Receptor Kinase Downstream Kinase (PI3K / AKT / mTOR) Receptor->Kinase ATP Hydrolysis Scaffold Pyrazolo[3,4-d]pyrimidine Inhibitor Scaffold->Receptor ATP Competitive Inhibition Response Cell Proliferation & Survival Kinase->Response

RTK signaling pathway and ATP-competitive inhibition by pyrazolo[3,4-d]pyrimidines.

Chemical Reactivity & Mechanistic Insights

Executing cross-coupling on this specific substrate presents a unique mechanistic challenge. The 4-ol moiety exists in a tautomeric equilibrium with its 4-one (lactam) form[3]. The presence of this unprotected lactam/hydroxyl group can coordinate with the Palladium catalyst, poisoning the catalytic cycle. Furthermore, the electron-deficient nature of the pyrimidine ring makes the C3-Br bond highly susceptible to undesired protodehalogenation (debromination) under standard basic conditions[5].

Causality in Catalyst Selection: To overcome debromination, the oxidative addition and reductive elimination steps must outpace the protodehalogenation pathway. Standard catalysts like PdCl2(PPh3)2 often fail, yielding predominantly the debrominated byproduct[5]. The solution requires bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) paired with modern precatalysts (XPhos Pd G2 or G3). The G3 precatalyst rapidly generates the active monoligated Pd(0) species, which is sterically shielded by XPhos, thereby suppressing side reactions and accommodating the unprotected 4-ol tautomer[5][6].

Reaction Optimization Data

The following table synthesizes optimization data for the Suzuki-Miyaura cross-coupling of brominated pyrazolo-pyrimidines, demonstrating the critical need for advanced ligand design and microwave irradiation to achieve high yields[5][6].

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling Conditions

Catalyst SystemLigandBaseSolvent SystemTemp / TimeYield (%)Debromination (%)
PdCl2(PPh3)2 (5 mol%)NoneNa2CO3Dioxane110 °C / 18 h991
Pd(PPh3)4 (10 mol%)NoneK2CO3THF80 °C / 16 h4130
XPhos Pd G3 (10 mol%)XPhosK2CO3THF80 °C / 16 h35<10
XPhos Pd G3 (5 mol%) XPhos K2CO3 Dioxane/H2O 110 °C / 1 h (MW) 94 <2

Note: Microwave (MW) irradiation drastically reduces reaction time, minimizing thermal degradation of the heterocyclic core.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura C3-Arylation

This self-validating protocol utilizes microwave irradiation and a third-generation Buchwald precatalyst to achieve rapid, high-yielding C3-arylation without requiring prior protection of the 4-ol moiety[5][6].

Workflow Start 3-Bromo-1-t-butyl- pyrazolo-pyrimidin-4-ol Reaction Microwave Irradiation (110°C, 1h) Start->Reaction Reagents Aryl Boronic Acid + Pd Catalyst + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Product C3-Arylated Product Purification->Product

Workflow for microwave-assisted Suzuki-Miyaura cross-coupling at the C3 position.

Materials & Reagents:

  • 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl boronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)

  • XPhos ligand (0.05 equiv, 5 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / Deionized H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, charge the 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, aryl boronic acid, and K2CO3.

  • Catalyst Introduction: Add the XPhos Pd G3 and the supplemental XPhos ligand.

    • Mechanistic Rationale: Adding extra XPhos ligand stabilizes the highly active Pd(0) species once it is generated from the G3 precatalyst, preventing aggregation into inactive palladium black and strictly suppressing the debromination pathway[5].

  • Solvent Addition & Degassing: Inject the 1,4-Dioxane/H2O mixture. Seal the vial with a PTFE-lined crimp cap. Degas the heterogeneous mixture by sparging with ultra-pure Argon for exactly 10 minutes.

    • Mechanistic Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.

  • Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer. Apply a 30-second pre-stirring phase, then heat the mixture to 110 °C for 60 minutes.

  • In-Process Monitoring: Upon cooling to room temperature, extract a 10 µL aliquot. Dilute with LC-MS grade methanol and analyze via UPLC-MS. Validate the complete consumption of the starting material (m/z [M+H]+ ~271/273) and the emergence of the target mass.

  • Aqueous Workup: Dilute the crude mixture with ethyl acetate (15 mL). Wash sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

    • Mechanistic Rationale: A mild basic wash is utilized to solubilize and remove residual boronic acid and inorganic salts without deprotonating the weakly acidic 4-ol/lactam motif, which would otherwise drag the product into the aqueous layer.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via automated flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane) to afford the pure C3-arylated product.

Protocol B: Sequential C4-Activation and Functionalization

If dual functionalization (e.g., C3 and C4) is required for SAR exploration, the 4-ol (lactam) can be subsequently activated post-C3-arylation.

Methodology:

  • C-O Activation: Dissolve the C3-arylated intermediate in 1,4-dioxane. Add PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate, 1.2 equiv) and Triethylamine (3.0 equiv)[6][7].

  • Activation Heating: Degas and heat the mixture at 80 °C for 18 hours to form the highly reactive C4-phosphonium intermediate[7].

  • Sequential Coupling: Without isolation, add a second (het)arylboronic acid (2.0 equiv), aqueous Na2CO3, and PdCl2(dppf) (10 mol%). Heat at 110 °C for 24 hours to execute the second cross-coupling, yielding the 3,4-diarylated pyrazolo[3,4-d]pyrimidine[7].

References

  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines Source: National Institutes of Health (NIH) / PMC URL:[Link][7]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: American Chemical Society (ACS Publications) URL:[Link][1]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one Source: Royal Society of Chemistry (RSC Publishing) URL:[Link][5]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated derivatives Source: ResearchGate URL:[Link][6]

  • United States Patent: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives Source: Google Patents URL:[2]

  • Heterocyclic compounds as RET kinase inhibitors (Patent JP6943876B2) Source: Google Patents URL:[4]

Sources

Method

Downstream Functionalization of the 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Scaffold

Chemical Rationale and Strategic Importance The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of the adenine ring of adenosine triphosphate (AT...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale and Strategic Importance

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of the adenine ring of adenosine triphosphate (ATP)[1]. This structural mimicry allows derivatives to effectively anchor into the hinge region of various protein kinases (e.g., EGFR, Src, BTK, and mTOR), making them highly valuable in oncology and immunology drug discovery[2].

The specific scaffold, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol , offers a highly versatile starting point for divergent synthesis. The tert-butyl group at the N1 position serves a dual purpose: it acts as a robust protecting group during harsh synthetic steps and functions as a lipophilic moiety that occupies hydrophobic pockets within the kinase active site. The downstream functionalization relies on the orthogonal reactivity of the C4-hydroxyl group (which typically exists in tautomeric equilibrium with the pyrimidin-4(5H)-one form) and the C3-bromide[3].

Causality in Experimental Design

Successful functionalization of this scaffold requires strict adherence to a specific sequence of operations:

  • Phase 1 (C4 Activation & Amination) : The C4-OH must first be activated to a C4-Cl leaving group, followed by a Nucleophilic Aromatic Substitution (SNAr) with an amine[4].

  • Phase 2 (C3 Cross-Coupling) : Only after the C4 position is secured should the C3-Br undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[5].

Why this order? Reversing this sequence risks the hydrolysis of the highly reactive C4-Cl intermediate. The aqueous basic conditions (e.g., Na₂CO₃ in water/dioxane) required for Suzuki coupling would rapidly convert the C4-Cl back into the unreactive C4-OH starting material[3]. By installing the amine first, the scaffold becomes stable to the basic aqueous conditions of subsequent cross-coupling reactions.

Pathway cluster_Phase1 Phase 1: C4-Activation & Amination cluster_Phase2 Phase 2: C3-Cross Coupling A 3-Br-1-tBu-Pyrazolo[3,4-d]pyrimidin-4-ol (Starting Scaffold) B C4-Chloro Intermediate Highly Electrophilic A->B POCl3, PhNMe2 120 °C, 2h C C4-Amino Intermediate Stable to Base/Water B->C R-NH2, DIPEA EtOH, RT, 4h D C3-Aryl/Alkyl Derivative (Final Kinase Inhibitor) C->D Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, 90 °C, 12h

Figure 1: Orthogonal functionalization workflow of the pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocols

Protocol 1: C4-Chlorination and Nucleophilic Aromatic Substitution (SNAr)

Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the C4-OH to C4-Cl. The addition of a catalytic amount of N,N-dimethylaniline acts as an acid scavenger, neutralizing the HCl byproduct and preventing the degradation of the pyrazolo-pyrimidine core[4].

Step 1.1: Chlorination

  • Setup : In an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 equiv, e.g., 10 mmol) in neat POCl₃ (10.0 equiv).

  • Catalysis : Add N,N-dimethylaniline (0.5 equiv) dropwise at room temperature.

  • Reaction : Heat the mixture to 120 °C (reflux) for 2–3 hours.

  • Self-Validation : Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar starting material (Rf ~0.1) and the appearance of a less polar spot (Rf ~0.6) indicates complete chlorination.

  • Quench & Workup : Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the resulting syrup onto crushed ice (100 g) with vigorous stirring.

    • Critical Insight: POCl₃ reacts violently with water. Ensure the internal temperature remains below 10 °C during the quench to prevent the hydrolysis of the newly formed C4-Cl bond back to C4-OH.

  • Extraction : Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate to afford the 4-chloro intermediate. Use immediately in the next step.

Step 1.2: SNAr Amination

  • Setup : Dissolve the crude 4-chloro intermediate (1.0 equiv) in absolute ethanol or DMF (0.2 M).

  • Reagents : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) followed by the desired primary or secondary amine (1.2 equiv).

  • Reaction : Stir at room temperature for aliphatic amines (or heat to 80 °C for sterically hindered/aromatic amines like anilines) for 4–12 hours[2].

  • Workup : Concentrate the solvent. Partition the residue between EtOAc and water. Extract, dry the organic layer, and purify via silica gel chromatography to yield the C4-amino intermediate.

Protocol 2: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

For the Suzuki-Miyaura coupling at the sterically hindered C3 position (adjacent to the bulky N1-tert-butyl group), Pd(dppf)Cl₂ is preferred due to its large bite angle, which facilitates the oxidative addition into the C-Br bond and subsequent transmetalation[3].

  • Setup : In a Schlenk flask or a pressure vial, combine the C4-amino intermediate (1.0 equiv), the appropriate aryl or heteroaryl boronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).

  • Solvent System : Add a mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Degassing (Self-Validation) : Bubble argon or nitrogen gas through the suspension for at least 15 minutes.

    • Critical Insight: Oxygen readily oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will prematurely halt the catalytic cycle.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 to 0.10 equiv) under a positive stream of inert gas. Seal the vessel.

  • Reaction : Heat the mixture to 90–100 °C for 12–18 hours. Monitor by LC-MS or TLC until the C3-bromo starting material is fully consumed[5].

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via flash chromatography or preparative HPLC.

Quantitative Data Summary

The table below summarizes typical reaction parameters, expected yields, and mechanistic observations for the functionalization of the scaffold based on standard medicinal chemistry optimization campaigns[2][3][4][5].

Reaction StepReagents & CatalystTemp / TimeTypical YieldKey Observation / Causality
C4-Chlorination POCl₃ (neat), PhNMe₂ (cat.)120 °C / 2 h85 - 95%PhNMe₂ neutralizes HCl, preventing core degradation. Strict temp control (<10 °C) needed during quench.
C4-Amination (Aliphatic) Cyclopentylamine, DIPEA, EtOH25 °C / 4 h75 - 90%Rapid SNAr due to high nucleophilicity. Proceeds cleanly at room temperature.
C4-Amination (Aromatic) Substituted Aniline, DIPEA, DMF80 °C / 12 h60 - 80%Requires heating due to the lower nucleophilicity of anilines.
C3-Suzuki (Aryl) Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃90 °C / 12 h65 - 85%Dioxane/Water (4:1) ensures solubility of both organic substrates and inorganic base.
C3-Suzuki (Heteroaryl) HetAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃100 °C / 18 h50 - 70%Steric bulk from N1-tert-butyl group requires extended heating times.

References

  • Title : Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source : ACS Publications URL : 1

  • Title : Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors (Chlorination Protocols) Source : ACS Publications URL :4

  • Title : Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source : Taylor & Francis (tandfonline.com) URL : 2

  • Title : Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy Source : ACS Publications URL : 5

  • Title : Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist Source : PMC (nih.gov) URL : 3

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing Formulation Strategies for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and effective in vivo dosing formulations for the novel pyrazolo[3,4-d]pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and effective in vivo dosing formulations for the novel pyrazolo[3,4-d]pyrimidine derivative, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Given the limited public data on this specific molecule, we will leverage established principles of formulation science for poorly soluble new chemical entities (NCEs). The pyrazolo[3,4-d]pyrimidine scaffold is frequently associated with low aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical studies.[1][2] This guide presents a tiered, systematic approach, beginning with fundamental physicochemical characterization and progressing through a series of formulation strategies of increasing complexity. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the selection of excipients and methodologies, ensuring a deep understanding of the formulation process.

Introduction: The Formulation Challenge of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[3][4][5] However, a common challenge in the preclinical development of these compounds is their poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the accurate assessment of their pharmacodynamic and toxicological profiles.[6] The subject of this guide, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a novel compound with limited available physicochemical data. However, its structural features suggest it is likely to be a poorly water-soluble, lipophilic molecule, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[7]

The primary objective of preclinical formulation development is to ensure sufficient drug exposure in animal models to enable robust pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[8] This often involves maximizing the dose and absorption of the test compound.[9] This guide provides a decision-making framework and a series of adaptable protocols to systematically develop a suitable in vivo formulation for this NCE.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is crucial.[10][11] This data will guide the selection of the most appropriate formulation strategy.

Essential Physicochemical Parameters

A summary of essential pre-formulation data to be collected is presented in Table 1.

Parameter Significance for Formulation Recommended Method(s)
Aqueous Solubility Determines the feasibility of simple aqueous solutions and guides the selection of solubilization techniques.Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)
pKa Indicates the ionization state of the molecule at different pH values, which influences solubility and absorption.[6]Potentiometric titration, UV-spectrophotometry
LogP/LogD Measures the lipophilicity of the compound, which impacts solubility in organic and lipidic vehicles and membrane permeability.[7]Shake-flask method (octanol/water), HPLC-based methods
Melting Point Provides an indication of the crystalline lattice energy, which can influence solubility. High melting points often correlate with lower solubility.[7]Differential Scanning Calorimetry (DSC), Capillary melting point apparatus
Solid-State Characterization Identifies the crystalline form (polymorphism) or amorphous nature of the API, which can affect solubility and stability.[11]X-ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM)

A Tiered Approach to Formulation Development

A tiered or systematic approach is recommended for formulating poorly soluble compounds, starting with the simplest formulations and progressing to more complex systems as needed.[12] This approach conserves time and resources.

tiered_approach cluster_0 Formulation Strategy Selection A Tier 1: Simple Solutions B Tier 2: Enhanced Solutions A->B Inadequate Solubility C Tier 3: Suspensions B->C Precipitation on Dilution / Toxicity D Tier 4: Advanced Formulations C->D Poor Bioavailability / High Dose Required

Figure 1: A tiered approach to formulation development for poorly soluble compounds.

Tier 1: Simple Aqueous and Co-Solvent Solutions

The initial goal is to determine if a simple solution can be prepared to meet the required dose.[9]

3.1.1 Protocol: Aqueous Solubility and pH Modification

  • Objective: To determine the aqueous solubility of the compound and assess the impact of pH.

  • Materials: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, buffers (pH 2, 4.5, 6.8, 7.4), purified water, shaker, filtration device (0.22 µm), analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess of the compound to vials containing each buffer and purified water.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Interpretation: If the solubility is sufficient for the target dose in a physiologically relevant pH range, a simple buffered solution may be feasible.

3.1.2 Protocol: Co-solvent-Based Solutions

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[6]

  • Objective: To prepare a solution using a co-solvent system.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Weigh the required amount of the compound.

    • Add a small amount of the primary organic solvent (e.g., DMSO) to dissolve the compound completely. The final concentration of DMSO should ideally be kept below 10% of the total formulation volume.[13]

    • Gradually add the co-solvent (e.g., PEG 400) while vortexing.

    • Finally, add the aqueous component (e.g., saline or water) to the desired final volume.

  • Causality: The organic solvent disrupts the hydrogen bonding network of water, reducing its polarity and allowing for the solubilization of lipophilic compounds.

Table 2: Example Co-solvent Formulations

FormulationCompositionNotes
A 10% DMSO, 40% PEG 400, 50% SalineA common starting point for many preclinical studies.
B 10% Ethanol, 30% Propylene Glycol, 60% WaterSuitable for compounds with moderate lipophilicity.
C 5% DMSO, 20% Solutol® HS 15, 75% WaterIncludes a non-ionic solubilizer to improve stability.

3.1.3 In Vitro Dilution Test for Precipitation

A critical self-validating step for solution formulations is to assess for precipitation upon dilution in an aqueous environment, mimicking what occurs upon in vivo administration.[8]

  • Procedure:

    • Prepare the co-solvent formulation at the target concentration.

    • Add a small volume of the formulation (e.g., 100 µL) to a larger volume of simulated gastric fluid (SGF, pH ~1.2) or simulated intestinal fluid (SIF, pH ~6.8) (e.g., 900 µL).

    • Visually inspect for any signs of precipitation (cloudiness, particulates) immediately and over a period of 1-2 hours.

  • Interpretation: If significant precipitation occurs, the in vivo exposure may be limited and variable. In such cases, moving to a suspension or an enhanced solution is recommended.[12]

Tier 2: Enhanced Solutions with Solubilizing Agents

If co-solvents alone are insufficient or cause precipitation, the use of surfactants or cyclodextrins can be explored.

3.2.1 Protocol: Surfactant-Based Formulations

Surfactants form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[6]

  • Objective: To improve solubility and prevent precipitation using a surfactant.

  • Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.

  • Procedure:

    • Follow the co-solvent protocol (3.1.2), adding the surfactant to the organic solvent phase before the addition of the aqueous component.

    • A typical starting concentration for surfactants is 1-10%.

3.2.2 Protocol: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can form inclusion complexes with poorly soluble drugs.[14]

  • Objective: To enhance solubility through complexation with a cyclodextrin.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

  • Procedure:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD in water).

    • Slowly add the powdered compound to the cyclodextrin solution while stirring or sonicating.

    • Allow the mixture to equilibrate for several hours or overnight.

    • Filter the solution to remove any undissolved drug.

Tier 3: Aqueous Suspensions

When solution formulations are not feasible due to poor solubility or precipitation, a suspension is a common and effective alternative.[12][15] A suspension is a biphasic system where the solid drug particles are dispersed in a liquid vehicle.[15]

suspension_workflow cluster_1 Suspension Preparation Workflow A Weigh API B Add Wetting Agent A->B C Form a Paste B->C D Gradually Add Suspending Vehicle C->D E Homogenize D->E F Final Formulation E->F

Figure 2: General workflow for the preparation of an aqueous suspension.

3.3.1 Protocol: Simple Aqueous Suspension

  • Objective: To prepare a uniform and re-dispersible suspension.

  • Materials: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (micronized if possible), wetting agent (e.g., 0.1-0.5% Tween® 80), suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) or 0.5% methylcellulose in water), mortar and pestle or homogenizer.

  • Procedure:

    • Particle Size Reduction (Optional but Recommended): If the API has large crystals, micronization can improve the dissolution rate and suspension stability.[6]

    • Wetting: In a mortar, add a small amount of the wetting agent solution to the accurately weighed API powder. Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure that the hydrophobic drug particles are properly dispersed in the aqueous vehicle.[15]

    • Dispersion: Gradually add the suspending vehicle to the paste with continuous mixing to form a slurry.

    • Homogenization: Transfer the slurry to a calibrated container and add the remaining vehicle to the final volume. Homogenize using a suitable method (e.g., overhead stirrer, homogenizer) to ensure a uniform dispersion.

    • Storage and Use: Store at 2-8°C. Before each dose administration, shake the suspension vigorously to ensure homogeneity. Continuously stir during dosing if the suspension is prone to rapid settling.[12]

Table 3: Common Excipients for Oral Suspensions

Excipient Class Function Examples
Wetting Agents Reduce interfacial tension between the solid drug and the liquid vehicle, facilitating dispersion.[15]Polysorbate 80, Sodium Lauryl Sulfate
Suspending Agents Increase the viscosity of the vehicle to slow down particle sedimentation.[15][16]Methylcellulose, CMC-Na, Xanthan Gum
Flocculating Agents Induce the formation of loose particle aggregates (flocs) that are easily re-dispersed.[15]Sodium Chloride, Citrates
Buffers Maintain a stable pH to ensure drug stability.[17]Citrate buffer, Phosphate buffer
Tier 4: Advanced Formulations

For very challenging compounds or specific delivery requirements, more advanced formulations may be necessary.

3.4.1 Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[6]

  • Strategy: Dissolve or suspend the compound in a mixture of oils, surfactants, and co-solvents. These formulations can be self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).

  • Common Excipients: Labrafil®, Labrasol®, Transcutol® HP, Maisine® CC.[6]

3.4.2 Solid Dispersions

In a solid dispersion, the drug is dispersed in a solid polymer matrix, which can improve its dissolution rate.[7][12]

  • Strategy: The compound and a hydrophilic polymer (e.g., PVP, HPMC) are co-dissolved in a solvent, which is then removed (e.g., by spray drying or rotary evaporation) to form a solid material. This can then be filled into capsules or suspended for dosing.

Formulation Stability Assessment

Establishing the stability of the prepared formulation is a critical component of preclinical drug development.[18] It ensures that the test animals receive the intended dose throughout the study.

4.1 Protocol: Short-Term Stability Study

  • Objective: To confirm that the compound remains stable and homogeneously dispersed in the formulation under the conditions of use.

  • Procedure:

    • Prepare the formulation as per the selected protocol.

    • Store aliquots of the formulation under the intended storage conditions (e.g., 2-8°C) and at room temperature.

    • At specified time points (e.g., 0, 4, 8, and 24 hours), take samples from the top, middle, and bottom of the container (for suspensions).

    • Analyze the samples for drug concentration using a validated analytical method. For suspensions, also visually inspect for changes in appearance, re-dispersibility, and particle size.

  • Acceptance Criteria: The concentration should typically remain within ±10% of the initial (time zero) concentration.[18]

Conclusion

The successful in vivo evaluation of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is critically dependent on the development of an appropriate dosing formulation. Due to its likely poor aqueous solubility, a systematic, tiered approach to formulation development is recommended. This guide provides a series of starting-point protocols and the scientific rationale to enable researchers to logically progress from simple solutions to more complex suspensions or advanced formulations as dictated by the physicochemical properties of the compound and the requirements of the in vivo study. It is imperative that any selected formulation undergoes a thorough characterization and stability assessment to ensure the delivery of accurate and consistent doses, thereby generating reliable and reproducible preclinical data.

References

  • Scribd. (n.d.). Pharmaceutical Excipients of Oral Suspension Formulations. Retrieved from [Link]

  • Schuster, M. (2025, December 12). A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. ONdrugDelivery. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Venceslao Molins, M., & Miinea, L. (2024, June 18). Differentiating Oral Suspensions with Versatile Excipients. ONdrugDelivery. Retrieved from [Link]

  • Gokaraju, R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. Retrieved from [Link]

  • Riekes, M. K., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... National Center for Biotechnology Information. Retrieved from [Link]

  • Soni, P., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Pharmapproach.com. (2026, February 16). Excipients Used in the Formulation of Pharmaceutical Suspensions. Retrieved from [Link]

  • Michael, I. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2014, May 29). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]

  • MDPI. (2022, March 12). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 12). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (R)-3-(3-bromo-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • ACS Publications. (2025, August 28). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

  • Semantic Scholar. (2023, September 26). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl N-{3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate. Retrieved from [Link]

  • PubMed. (2026). Design, Synthesis, In Vitro and In Vivo Biological Evaluation of Novel Pyrazolo[3,4-d]Pyrimidine-Based Derivatives as Promising Multitarget Candidates for Alzheimer's Disease. Retrieved from [Link]

  • NextSDS. (n.d.). 3-bromo-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2013, December). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • MDPI. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Welcome to the Technical Support Center. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of potent protein kinase inhibitors (e.g., Src, BTK, and MK2 inhibitors)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of potent protein kinase inhibitors (e.g., Src, BTK, and MK2 inhibitors)[1]. However, synthesizing the specific intermediate 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol presents unique challenges, particularly regarding regioselectivity, thermal degradation during cyclization, and poor solubility during late-stage bromination.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize reaction yield and purity.

Synthetic Workflow & Mechanistic Overview

To successfully synthesize the target molecule, the workflow must be broken down into three distinct mechanistic stages: regioselective pyrazole assembly, pyrimidine ring closure, and electrophilic C3-bromination.

SynthesisWorkflow A tert-Butylhydrazine + Ethyl (ethoxymethylene)cyanoacetate B Ethyl 5-amino-1-tert-butyl-1H -pyrazole-4-carboxylate A->B EtOH, TEA, Reflux Regioselective Condensation C 1-tert-Butyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol B->C Formamide, 150°C or MAOS (Microwave) D 3-Bromo-1-tert-butyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol C->D NBS (1.05 eq), DMF, 60°C Electrophilic Bromination

Figure 1: Optimized three-step synthetic workflow for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Troubleshooting & FAQs

FAQ 1: Regioselectivity in Pyrazole Core Assembly

Q: When reacting tert-butylhydrazine with ethyl (ethoxymethylene)cyanoacetate, I observe a mixture of 1-tert-butyl and 2-tert-butyl pyrazole isomers. How can I drive the reaction toward the desired 1-tert-butyl isomer?

The Science: The formation of the pyrazole ring involves the initial nucleophilic attack of the hydrazine on the highly electrophilic double bond of the ethoxymethylene compound. tert-Butylhydrazine has two nitrogen atoms: the sterically hindered substituted nitrogen (N1) and the unhindered terminal nitrogen (N2). Kinetically, the unhindered N2 attacks first. However, to form the 1-tert-butyl isomer, the cyclization must be thermodynamically controlled. The Solution: tert-Butylhydrazine is typically supplied as a hydrochloride salt. Failing to fully liberate the free base in situ leads to poor nucleophilicity and erratic regiocontrol. Use exactly 1.1 equivalents of triethylamine (TEA) in strictly anhydrous ethanol at reflux. The controlled basic environment favors the thermodynamic 1-tert-butyl product.

FAQ 2: Pyrimidine Ring Closure Yields

Q: The cyclization of ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate using neat formamide at 150°C yields a dark, intractable tar and low product recovery (<40%). What is the mechanism of failure here, and how can it be optimized?

The Science: Neat formamide at high temperatures (>150°C) is prone to severe thermal decomposition, releasing ammonia and carbon monoxide, which leads to polymerization and "tar" formation. The cyclization requires the condensation of formamide with the 5-amino group, followed by intramolecular cyclization with the ester[1]. Prolonged heating destroys the intermediate. The Solution: Implement Microwave-Assisted Organic Synthesis (MAOS). By using microwave irradiation at 150°C for just 20–30 minutes, the reaction time is drastically reduced, bypassing the thermal degradation timeline of formamide[1]. If a microwave reactor is unavailable, replacing formamide with formamidine acetate in refluxing ethanol provides a milder, cleaner cyclization pathway.

FAQ 3: C3-Bromination Stalling and Impurities

Q: During the final bromination step, the reaction using Br₂ in acetic acid stalls, and I see multiple spots on TLC. How do I achieve clean conversion?

The Science: The pyrazolo[3,4-d]pyrimidin-4-ol core exists heavily in its lactam tautomeric form (pyrimidin-4(5H)-one), which forms strong intermolecular hydrogen bonds, rendering it highly insoluble in standard halogenation solvents like aqueous acetic acid. Furthermore, the core is electron-deficient, making electrophilic aromatic substitution at the C3 position sluggish. The Solution: Switch to N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF[2]. DMF completely solubilizes the lactam tautomer. NBS provides a controlled, steady release of the bromonium ion (Br⁺). Using 1.05 equivalents of NBS in DMF at 60°C, or under microwave irradiation[3], ensures complete conversion without oxidative side reactions.

BrominationTroubleshooting Issue Low Yield / Impurities in C3-Bromination Cause1 Poor Substrate Solubility Issue->Cause1 Cause2 Over-bromination / Oxidation Issue->Cause2 Sol1 Use DMF or THF instead of H2O/AcOH Cause1->Sol1 Sol2 Strict 1.05 eq NBS Microwave (15 min) Cause2->Sol2

Figure 2: Troubleshooting logic tree for resolving common C3-bromination failures.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of the final C3-bromination step. The data clearly demonstrates the superiority of NBS in polar aprotic solvents over classical Br₂ conditions.

ConditionBrominating AgentSolventTemp (°C)TimeYield (%)Purity (LC-MS)Key Observation
A (Classical) Br₂ (1.2 eq)H₂O/AcOH904h42%< 70%Poor solubility; oxidative degradation and tarring.
B NBS (1.5 eq)THF2516h58%80%Sluggish reaction; over-bromination observed.
C (Optimized) NBS (1.05 eq)DMF602h84%> 95%Clean conversion; product easily precipitated with water.
D (MAOS) NBS (1.05 eq)DMF150 (MW)15m92%> 98%Highly efficient; ideal for rapid library generation[3].

Standardized Experimental Protocols

These protocols are designed as self-validating systems. In-Process Controls (IPCs) are included to ensure causality and verification at each step.

Step 1: Synthesis of Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq, 10 mmol) and anhydrous ethanol (30 mL).

  • Neutralization: Add triethylamine (1.1 eq, 11 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the free hydrazine.

  • Addition: Slowly add ethyl (ethoxymethylene)cyanoacetate (1.0 eq, 10 mmol) in portions.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • IPC: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active starting material indicates completion.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.

Step 2: Synthesis of 1-tert-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • Setup: Transfer the intermediate from Step 1 (approx. 8 mmol) into a microwave-safe vial. Add neat formamide (5 mL)[1].

  • Reaction (MAOS): Seal the vial and irradiate in a microwave synthesizer at 150°C for 30 minutes.

  • IPC: LC-MS analysis should show the disappearance of the starting mass and the appearance of the[M+H]⁺ peak corresponding to the cyclized pyrimidin-4-ol.

  • Workup: Allow the vial to cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Step 3: Synthesis of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • Setup: Dissolve the pyrimidin-4-ol intermediate (5 mmol) in anhydrous DMF (15 mL) in a round-bottom flask. Ensure complete dissolution.

  • Addition: Add N-bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) portion-wise over 5 minutes to prevent sudden exotherms[2].

  • Reaction: Heat the mixture to 60°C and stir for 2 hours.

  • IPC: Monitor via LC-MS. The product will show a distinct isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) at the expected [M+H]⁺ mass.

  • Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (50 mL). Stir for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with water (to remove succinimide and DMF), and dry in vacuo at 50°C overnight.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: MDPI URL:[Link]

  • Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Welcome to the Application Support Center. This guide is specifically designed for researchers, assay developers, and medicinal chemists facing solubility challenges with 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers, assay developers, and medicinal chemists facing solubility challenges with 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5) and its structurally related derivatives.

As a highly functionalized building block and pharmacophore core for kinase inhibitors (e.g., Src, Abl, and CDK inhibitors), this molecule presents severe aqueous solubility barriers. The combination of a rigid, planar heteroaromatic core (promoting strong π-π stacking), a bulky lipophilic tert-butyl group, and a heavy, polarizable bromine atom results in extremely high crystal lattice energy and hydrophobicity.

This guide provides field-proven, mechanistically grounded solutions to prevent compound aggregation, eliminate false positives, and ensure reproducible data in your biochemical and cell-based assays.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my kinase assay buffer. Why does this happen, and how do I prevent it?

The Causality: You are observing "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic compound can disperse. The local microenvironment around the compound rapidly shifts from 100% DMSO to >99% water. Because the compound's intrinsic aqueous solubility is vastly exceeded, it immediately nucleates to minimize its surface area exposed to water, forming insoluble colloidal aggregates . The Solution: Avoid direct manual pipetting of high-concentration stocks into aqueous media. Utilize acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes of the DMSO stock directly into the final assay plate containing the buffer. If acoustic dispensing is unavailable, perform a "step-down" intermediate dilution using a 50% DMSO / 50% Buffer co-solvent mixture before the final dilution.

Q2: I am seeing inconsistent IC50 values and unusually steep Hill slopes (>1.5) in my enzymatic assays. Is this related to solubility?

The Causality: Yes. When 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol crashes out of solution, it rarely forms macroscopic crystals immediately; instead, it forms microscopic colloidal aggregates. These lipophilic colloids non-specifically bind and sequester the kinase enzyme, pulling it out of the reaction. This results in a false-positive inhibition signal characterized by steep, non-stoichiometric Hill slopes and highly variable replicate data . The Solution: Supplement your assay buffer with a non-ionic surfactant. Adding 0.01% to 0.05% Tween-20 or CHAPS lowers the surface tension of the buffer and encapsulates the compound monomers within micelles, preventing self-aggregation and ensuring that any observed inhibition is due to true active-site engagement.

Q3: How can I test this compound in cell-based assays without exceeding the 0.1% DMSO toxicity limit for my cell line?

The Causality: Cell culture media is highly aqueous, and relying solely on DMSO as a carrier solvent at <0.1% final concentration is often insufficient to keep this bulky, brominated pyrazolopyrimidine in solution. The Solution: Host-guest complexation. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic tert-butyl group and brominated core of your compound insert perfectly into this cavity. Studies have demonstrated that HPβCD complexation can improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives by 100- to 1000-fold while maintaining or even enhancing their anti-proliferative activity in cell-based assays .

Part 2: Optimization Strategies Data Presentation

The following table summarizes the quantitative and qualitative impacts of various solubility enhancement strategies for pyrazolo[3,4-d]pyrimidine derivatives.

StrategyMechanism of ActionRecommended ConcentrationProsCons
Non-ionic Detergents Micellar encapsulation prevents colloidal nucleation and enzyme sequestration.0.01% - 0.05% (Tween-20, Triton X-100, or CHAPS)Easy to implement; standardizes biochemical assay reproducibility.May interfere with lipid-dependent kinases or disrupt cell membranes in in vivo models.
Acoustic Dispensing Eliminates intermediate solvent shock via nanoliter droplet transfer.< 1% final DMSO in assay platePrevents local supersaturation; highly reproducible across HTS plates.Requires specialized, expensive capital equipment (e.g., acoustic dispensers).
HPβCD Complexation Hydrophobic cavity shields the t-butyl and bromo moieties from the aqueous phase.10% - 20% w/v HPβCD in aqueous bufferMassive solubility boost (100-1000x); highly compatible with live-cell assays.Requires pre-formulation time; may slightly alter the free-drug diffusion kinetics.
Carrier Proteins Non-specific hydrophobic binding to albumin acts as a thermodynamic sink.0.1% BSA (Bovine Serum Albumin)Mimics physiological serum conditions; prevents plasticware adsorption.Can mask true compound potency by significantly reducing the free drug fraction.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of HPβCD Inclusion Complexes for Cell-Based Assays

This protocol ensures the complete solubilization of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol without relying on high DMSO concentrations.

  • Reagent Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in your base cell culture medium (without FBS).

  • Compound Addition: Weigh the dry powder of the pyrazolopyrimidine compound and add it directly to the HPβCD solution to achieve a target concentration of 1 mM. (Do not pre-dissolve in DMSO).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 to 45 minutes. The mechanical energy and mild heat drive the hydrophobic compound into the cyclodextrin cavities.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug. Transfer the supernatant to a fresh tube.

  • Self-Validation Check (Critical): Measure the absorbance of the final supernatant at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms optical clarity and the absence of light-scattering colloidal aggregates. This validates that your compound is fully complexed and in true solution.

Protocol B: Biochemical Kinase Assay Dilution (Anti-Aggregation Workflow)

Use this workflow to prevent false-positive inhibition in enzymatic assays.

  • Buffer Optimization: Supplement your standard kinase reaction buffer with 0.01% Tween-20 and 1 mM DTT.

  • Serial Dilution: Perform your compound serial dilutions in 100% DMSO to create a 100x concentration source plate.

  • Dispensing: Use an acoustic dispenser to transfer 100 nL of the DMSO stock directly into 10 µL of the optimized assay buffer in the destination plate.

  • Self-Validation Check (Critical): To prove your compound is acting as a true active-site inhibitor and not a colloidal aggregator, run the IC50 curve at two different enzyme concentrations (e.g., 1x and 5x). Validation: If the IC50 remains relatively constant, the inhibition is stoichiometric (true). If the IC50 increases linearly with the enzyme concentration, the compound has precipitated and is acting as a non-specific sequestering colloid.

Part 4: Workflow Visualizations

The following diagrams map the mechanistic pathways of aggregation and the optimized handling workflows.

AggregationMechanism A 3-Bromo-1-tert-butyl-... (100% DMSO Stock) B Direct Aqueous Dilution (Solvent Shock) A->B Unoptimized E Buffer + 0.05% Tween-20 (Surfactant Addition) A->E Optimized C Colloidal Aggregates (Micelle-like structures) B->C Nucleation D Enzyme Sequestration (False Positive IC50) C->D Non-specific binding F Soluble Monomers (Stabilized) E->F Micellar encapsulation G Specific Active Site Binding (True Inhibition) F->G Target engagement

Caption: Mechanism of colloidal aggregation leading to false-positive kinase inhibition.

HPBCDWorkflow Step1 Weigh Solid Compound (CAS: 2044713-81-5) Step3 Combine & Sonicate (37°C for 30 mins) Step1->Step3 Step2 Prepare 20% w/v HPβCD in Aqueous Buffer Step2->Step3 Step4 Centrifuge at 10,000 x g (Remove uncomplexed drug) Step3->Step4 Step5 Measure OD600 (Validate optical clarity) Step4->Step5 Step6 Apply to Cell Assay (Enhanced Bioavailability) Step5->Step6 OD600 < 0.05

Caption: Step-by-step workflow for HPβCD inclusion complexation to enhance solubility.

Part 5: References

  • Dreassi, E., et al. (2010). "2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors." European Journal of Medicinal Chemistry. URL: [Link]

  • Savjani, K. T., et al. (2017). "Solubility: A speed‒breaker on the drug discovery highway." MedCrave Online Journal of Bioequivalence & Bioavailability. URL: [Link]

Troubleshooting

Preventing unwanted debromination during 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Suzuki coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering hydrodebromination (protodehalogenation) during the Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering hydrodebromination (protodehalogenation) during the Suzuki-Miyaura cross-coupling of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol .

Because this substrate is an electron-deficient, nitrogen-rich heterocycle with an acidic hydroxyl group, it is highly susceptible to side reactions. This guide provides a self-validating framework to diagnose, troubleshoot, and permanently eliminate debromination.

Section 1: The Mechanistic Root Cause (FAQ)

Q: Why does 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol preferentially debrominate instead of cross-coupling? A: The pyrazolo[3,4-d]pyrimidine core is highly electron-deficient. While this accelerates the initial oxidative addition of the C-Br bond to the Palladium(0) catalyst, the subsequent transmetalation step is often sluggish. N-heterocyclic halides are notoriously susceptible to dehalogenation because the nitrogen atoms can coordinate to the palladium center, inhibiting the catalytic cycle[1]. Furthermore, under basic Suzuki conditions, the 4-OH group (pKa ~8.5) is deprotonated. The resulting anionic pyrimidin-4-olate alters the electronic landscape of the ring and can further coordinate to the metal. This delayed transmetalation increases the lifetime of the Ar-Pd(II)-Br intermediate, giving it ample time to undergo unwanted beta-hydride elimination if a hydride source is present, ultimately leading to the hydrodebrominated byproduct (Ar-H)[1].

Q: Where is the hydride source coming from? A: The most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species[1]. This typically originates from:

  • Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) are classic culprits. The alkoxide coordinates to Pd(II) and undergoes beta-hydride elimination.

  • Boronic Acid Degradation: Certain alkyl or sterically hindered boronic acids can undergo protodeboronation, acting as a hydride source[2].

  • Trace Moisture & Base: In some catalytic cycles, water interacting with strong bases can generate transient hydride species on the metal center.

Mechanism A Ar-Br + Pd(0) Oxidative Addition BB BB A->BB Fast (Optimized) B Ar-Pd(II)-Br Intermediate D Beta-Hydride Elimination (+ Hydride Source) B->D Slow Transmetalation C Transmetalation (+ R-B(OH)2) E Ar-Pd(II)-R C->E F Ar-Pd(II)-H D->F G Cross-Coupled Product (Ar-R) E->G Reductive Elimination H Debrominated Byproduct (Ar-H) F->H Reductive Elimination BB->C Fast (Optimized)

Competing mechanistic pathways: Cross-coupling vs. Hydrodebromination.

Section 2: Critical Parameters & Optimization

To establish a self-validating protocol, we must systematically eliminate hydride sources and accelerate transmetalation. The following tables summarize the empirical data and causality behind optimal reagent selection.

Table 1: Solvent System Comparison

Solvent SystemBeta-Hydride Source?Solubilizing PowerImpact on DebrominationRecommendation
EtOH / H₂O (4:1)Yes (High risk)ExcellentHigh (Promotes Ar-H formation)Avoid for this substrate.
DMF / H₂O (4:1)No (but can hydrolyze)ExcellentModerate (DMF can act as H-transfer)Use with caution.
1,4-Dioxane / H₂O (4:1)No GoodLow (Shuts down β-hydride pathway)Highly Recommended.

Table 2: Catalyst & Ligand Evaluation

Catalyst SystemTransmetalation RateSteric ProfileDebromination RiskCausality & Verdict
Pd(PPh₃)₄SlowLowHighPPh₃ is not bulky enough to force rapid reductive elimination. Not recommended.
Pd(dppf)Cl₂ModerateModerate (Bidentate)MediumBidentate nature stabilizes Pd, but may struggle with the anionic 4-OH group. Acceptable.
XPhos Pd G3Very Fast High (Buchwald biaryl)Very Low Bulky, electron-rich ligand accelerates transmetalation and forces reductive elimination. Optimal.
Section 3: Standard Operating Procedure (SOP)

This step-by-step methodology is engineered to suppress debromination by pairing an aprotic solvent with a highly active Buchwald precatalyst[3].

Optimized Suzuki-Miyaura Protocol Target: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Scale: 1.0 mmol

Step 1: Reagent Preparation & Stoichiometry

  • Aryl Bromide: 1.0 equivalent (271.1 mg).

  • Boronic Acid/Ester: 1.5 equivalents. Causality: Using an excess compensates for any protodeboronation and drives the transmetalation equilibrium forward, minimizing the lifespan of the Ar-Pd(II)-Br intermediate.

  • Base: K₃PO₄, 3.0 equivalents. Causality: K₃PO₄ is a mild, non-nucleophilic base that effectively forms the reactive boronate complex without aggressively degrading the catalyst or substrate[4].

Step 2: Solvent Degassing (Critical Step)

  • Prepare a 4:1 mixture of 1,4-Dioxane and ultra-pure H₂O (total volume: 10 mL).

  • Sparge the solvent mixture with Argon for 15-20 minutes prior to adding to the reagents. Causality: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species, stalling the catalytic cycle and indirectly increasing the time available for side reactions.

Step 3: Reaction Assembly

  • In a dry Schlenk flask or microwave vial, combine the aryl bromide, boronic acid, and K₃PO₄.

  • Add the catalyst: XPhos Pd G3 (5 mol%, 0.05 eq) . Causality: The G3 precatalyst rapidly generates the active 12-electron Pd(0) species at room temperature, ensuring the catalyst enters the cycle immediately without requiring high-temperature initiation.

  • Add the degassed 1,4-Dioxane/H₂O mixture. Seal the vessel under an Argon atmosphere.

Step 4: Execution & Monitoring

  • Heat the reaction mixture to 80 °C with vigorous stirring for 2 to 4 hours.

  • Monitor conversion via LC-MS. Validation: You should observe the disappearance of the starting material (M+H ~271/273) and the appearance of the product mass, with <5% of the debrominated mass (M+H ~193).

Step 5: Specialized Workup for 4-OH Pyrazolo-pyrimidines

  • Cool the reaction to room temperature.

  • Neutralization (Crucial): Because the 4-OH group is acidic, the product will exist as a water-soluble potassium salt at the end of the reaction. Carefully add 1M HCl dropwise until the aqueous layer reaches pH 6-7. Causality: This protonates the pyrimidin-4-olate back to the neutral 4-ol (or its lactam tautomer), allowing it to partition into the organic phase.

  • Extract 3x with Ethyl Acetate. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Workflow S1 1. Solvent Audit Remove Alcohols S2 2. Catalyst Upgrade Use XPhos Pd G3 S1->S2 S3 3. Base Optimization Switch to K3PO4 S2->S3 S4 4. Substrate Protection (If 4-OH interferes) S3->S4 S5 Coupling Success S4->S5

Sequential troubleshooting workflow to eliminate debromination.

Section 4: Advanced Troubleshooting FAQs

Q: I switched to Dioxane/Water and XPhos Pd G3, but I am still seeing 20% debromination. What is the next logical step? A: If the solvent hydride source is eliminated, the hydride is likely coming from the boronic acid itself (protodeboronation) or the substrate is poisoning the catalyst.

  • Switch to a Boronate Ester: Pinacol esters (Bpin) or MIDA boronates are more stable than free boronic acids and resist degradation.

  • Protect the 4-OH Group: The anionic oxygen at the 4-position strongly donates electron density into the pyrimidine ring, which can deactivate the aryl bromide toward oxidative addition or coordinate to the Pd center. Consider converting the 4-OH to a benzyl ether (OBn) or a chloride (using POCl₃) prior to the Suzuki coupling, then hydrolyzing/deprotecting it afterward.

Q: Why does my reaction stall at 50% conversion with no further debromination or cross-coupling? A: This indicates catalyst death. The N-rich pyrazolo[3,4-d]pyrimidine can form stable, inactive complexes with Palladium over time. To validate this, spike the reaction with an additional 2-3 mol% of XPhos Pd G3. If the reaction resumes, catalyst poisoning is the root cause. To prevent this, increase the initial ligand-to-palladium ratio or use a more sterically demanding ligand like BrettPhos.

References
  • Johnson Matthey Catalysis & Chiral Technologies. "Cross-Coupling Reactions Guide." JMCCT.[Link]

  • National Institutes of Health (PMC). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." NIH. [Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 20...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5)[1]. This intermediate is a critical building block for synthesizing ATP-competitive kinase inhibitors (e.g., targeting Src, Btk, and mutant EGFR)[2][3].

Due to its unique structural features—a bulky lipophilic tert-butyl group, a heavy polarizable bromine atom, and a tautomeric hydroxyl group—this compound presents specific chromatographic challenges. The following troubleshooting guides and validated protocols are designed to ensure high-yield, high-purity recovery.

🔬 FAQ 1: Physicochemical Properties & Chromatographic Behavior

Q: Why does this compound streak severely on standard silica gel TLC plates, and how do I achieve a tight, quantifiable band?

A: The nomenclature "-4-ol" is chemically misleading in a chromatographic context. In solution and on a stationary phase, pyrazolo[3,4-d]pyrimidines with a C4-hydroxyl group predominantly exist as their lactam tautomer: pyrimidin-4(5H)-one [2][3].

  • The Causality: This lactam motif creates a multivalent hydrogen-bond donor (N-H) and acceptor (C=O) pair. When interacting with the highly acidic silanol groups of unmodified silica (SiO₂), these multivalent bonds cause severe peak tailing and irreversible adsorption[3].

  • The Solution: You must disrupt the hydrogen bonding by adding a polar, protic modifier to your mobile phase. Using a solvent system of Dichloromethane (DCM) and Methanol (MeOH) with 1% Acetic Acid (AcOH) protonates the silanol groups and outcompetes the lactam for binding sites, resulting in a sharp Rf[4][5].

Table 1: TLC Solvent System Optimization Data
Solvent SystemAdditiveExpected RfPeak Shape / Elution Behavior
Hexane : EtOAc (1:1)None0.10 - 0.15Severe streaking; material retained at baseline
DCM : MeOH (95:5)None0.35 - 0.40Moderate tailing; broad bands
DCM : MeOH (95:5) 1% AcOH 0.40 - 0.45 Sharp, circular spots; optimal for scale-up
EtOAc : MeOH (90:10)0.5% TEA0.50 - 0.55Sharp (Useful if basic impurities are present)
🧪 FAQ 2: Normal-Phase Flash Chromatography

Q: What is the recommended Standard Operating Procedure (SOP) for normal-phase flash purification of this intermediate?

A: Because of the lipophilic 1-tert-butyl group and the 3-bromo substituent, the molecule has an amphiphilic character. Liquid loading often fails because the compound's limited solubility in starting non-polar mobile phases causes it to crash out at the column head, leading to high backpressure and band broadening. Dry loading is mandatory[4][5].

Step-by-Step Protocol:

  • Dry Loading: Dissolve the crude reaction mixture in a minimal volume of 10% MeOH/DCM. Add spherical silica gel (1:3 compound-to-silica weight ratio) and evaporate under reduced pressure to a free-flowing powder.

  • Column Equilibration: Equilibrate a high-performance spherical silica column (e.g., 25–40 µm particle size) with 100% DCM containing 0.5% AcOH.

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 100% DCM (Elutes non-polar impurities like unreacted alkylating agents).

    • 5–15 CV: Linear ramp to 5% MeOH in DCM (Elutes the target pyrazolo[3,4-d]pyrimidin-4-ol).

    • 15–20 CV: Linear ramp to 10% MeOH in DCM (Flushes highly polar baseline impurities).

  • Fraction Analysis: Spot fractions on TLC and visualize under short-wave UV (254 nm). The conjugated pyrazolo-pyrimidine core is highly UV-active[4].

Workflow A Crude Reaction Mixture (3-bromo-1-t-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) B TLC Optimization (Identify Tautomeric Streaking) A->B C Normal-Phase Flash Chromatography (DCM:MeOH + 1% AcOH) B->C Primary Scale-up E Recrystallization (EtOAc/Hexane Anti-solvent) B->E High Crystallinity D Reverse-Phase Prep-HPLC (0.1% FA in H2O/MeCN) C->D Mixed Fractions F Pure Target Compound (>95% Purity) C->F Clean Fractions D->F E->F

Fig 1: Strategic purification workflow for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

💧 FAQ 3: Reverse-Phase Preparative HPLC

Q: When scaling up or requiring >99% purity for biological assays, what are the best parameters for Preparative LC-MS?

A: For ultra-high purity, reverse-phase (RP) chromatography is superior. The bulky tert-butyl group and heavy bromine atom significantly increase the compound's retention time on a C18 stationary phase compared to unsubstituted analogs.

  • The Causality: You must use an acidic modifier (Formic Acid). The acidic environment ensures the lactam nitrogen remains fully protonated (neutral in its tautomeric form), preventing split peaks or peak broadening caused by partial ionization at neutral pH[5].

Table 2: Preparative HPLC Gradient Optimization (C18 Column, 20 mL/min)
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Elution Event
0.0 - 2.090%10%Column equilibration & salt elution
2.0 - 15.090% → 30%10% → 70%Linear gradient; Target elutes at ~45-55% B
15.0 - 17.030% → 5%70% → 95%Column wash (elutes lipophilic impurities)
17.0 - 20.05% → 90%95% → 10%Re-equilibration

Detection Note: Monitor UV at 254 nm. If using MS (ESI+) triggering, look for the characteristic 1:1 isotopic pattern of the ⁷⁹Br and ⁸¹Br isotopes at [M+H]⁺ ≈ 271.0 and 273.0 m/z[1][6].

❄️ FAQ 4: Recrystallization (Orthogonal Purification)

Q: Can I bypass chromatography entirely if the crude mixture is relatively clean?

A: Yes. The planar pyrazolo[3,4-d]pyrimidine core and the lactam tautomer promote strong intermolecular π-π stacking and hydrogen-bonded dimerization, making this intermediate highly crystalline[3][7].

Step-by-Step Protocol:

  • Suspend the crude solid in boiling Ethyl Acetate (EtOAc) (approx. 10 mL/g). Causality: The lipophilic tert-butyl group ensures excellent solubility in hot EtOAc.

  • Slowly add Hexane (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Add 1-2 drops of EtOAc until the solution clears, then remove from heat.

  • Allow the solution to cool slowly to room temperature (promotes the growth of large, pure crystals), followed by 1 hour in an ice bath.

  • Filter the resulting white/off-white needles under a vacuum and wash with ice-cold Hexane[5][7].

Pathway Core Pyrazolo[3,4-d]pyrimidine Core Synthesis Target 3-bromo-1-tert-butyl-1H- pyrazolo[3,4-d]pyrimidin-4-ol Core->Target C3 C-3 Position (Bromine) Suzuki/Sonogashira Coupling Target->C3 Synthetic Handle C4 C-4 Position (Hydroxyl) POCl3 Chlorination -> SNAr Target->C4 Synthetic Handle N1 N-1 Position (tert-butyl) Steric Shielding / Lipophilicity Target->N1 Structural Property Drug ATP-Competitive Kinase Inhibitor C3->Drug C4->Drug

Fig 2: Structural functionalization pathways of the pyrazolo[3,4-d]pyrimidine intermediate.

📚 References
  • ACS Publications. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies". Journal of Medicinal Chemistry. URL: [Link]

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations". Molecules. URL: [Link]

  • National Institutes of Health (PMC). "Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics". PubMed Central. URL: [Link]

  • Oriental Journal of Chemistry. "Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking". Oriental Journal of Chemistry. URL: [Link]

  • National Institutes of Health. "Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability". PubMed Central. URL: [Link]

Sources

Troubleshooting

Optimizing crystallization and recrystallization conditions for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-bromo-1-tert-butyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol via crystallization. As a substituted pyrazolopyrimidine, a class of compounds significant in medicinal chemistry, achieving high purity and a stable crystalline form is critical for downstream applications and ensuring reproducibility.[1][2] This document addresses common challenges and provides structured methodologies to optimize your experimental outcomes.

The unique structure of this molecule—featuring a hydrogen-bonding pyrimidinol core, a bulky hydrophobic tert-butyl group, and a bromo substituent—presents specific challenges. The bulky tert-butyl group can kinetically stabilize the compound but may also complicate crystal lattice packing, while the pyrazolopyrimidine core's capacity for hydrogen bonding is central to forming an ordered solid.[3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding before troubleshooting specific experimental issues.

Q1: What are the primary challenges when crystallizing 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol?

A1: The main challenges stem from its molecular structure:

  • Solubility Profile: The molecule has both polar (pyrazolopyrimidinol core) and non-polar (tert-butyl group, bromo group) features. This can make finding a single ideal solvent difficult, often necessitating the use of solvent/anti-solvent systems. Many pyrazolopyrimidine derivatives show good solubility in organic solvents like DMSO but have limited aqueous solubility.[5][6]

  • "Oiling Out" or Liquid-Liquid Phase Separation (LLPS): Due to the bulky tert-butyl group and potential for strong solute-solvent interactions, the compound may separate as a liquid oil instead of a solid crystal upon cooling or anti-solvent addition.[7][8] This often occurs when supersaturation is too high or when using a solvent in which the compound's melting point is effectively lowered.

  • Polymorphism: Like many active pharmaceutical ingredients (APIs), this compound can likely exist in different crystalline forms, or polymorphs.[1][9] These forms can have different physical properties, including solubility and stability. Uncontrolled crystallization can lead to a mixture of polymorphs or the formation of an unstable form.[10]

  • Slow Nucleation: The bulky tert-butyl group can sterically hinder the molecules from arranging into a crystal lattice, leading to slow or difficult nucleation. This may result in the solution remaining supersaturated for extended periods without forming crystals.

Q2: How should I select a starting solvent for crystallization screening?

A2: A systematic approach is best. The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at room temperature or below.

  • Start with Small-Scale Tests: Use a few milligrams of your crude product in a small test tube or vial. Add a small volume (e.g., 0.1 mL) of a test solvent and observe solubility at room temperature. If it's insoluble, heat the mixture to the solvent's boiling point.

  • Categorize Solvents:

    • Good Candidates: Insoluble at room temperature, but fully soluble when hot.

    • Potential Anti-Solvents: Compound is insoluble at all temperatures.

    • Poor Candidates: Compound is highly soluble at room temperature (will result in low yield) or insoluble even when hot.

  • Consider Polarity and Functionality: Given the molecule's structure, screen a range of solvents from polar protic (e.g., ethanol, isopropanol), polar aprotic (e.g., ethyl acetate, acetonitrile, acetone), to less polar (e.g., toluene). Dioxane and DMF have been used for recrystallizing similar pyrazolopyrimidine derivatives.[11][12]

Q3: What is "oiling out," and why is it a problem?

A3: "Oiling out," or liquid-liquid phase separation (LLPS), is when a compound separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This occurs when the supersaturation of the solution becomes so high that it exceeds the "metastable limit," entering a region where the solute is unstable as a liquid. This oil is essentially a highly concentrated solution of your compound.

It is problematic because the oil often solidifies into an amorphous mass or a poorly crystalline solid upon further cooling, trapping impurities and solvent within it. This defeats the purpose of purification.[7][8]

Q4: What is the fundamental difference between cooling crystallization and anti-solvent crystallization?

A4: Both methods aim to create a supersaturated solution, which is the driving force for crystallization. The key difference is how supersaturation is achieved:

  • Cooling Crystallization: This method relies on the principle that the solubility of most solids decreases as the temperature of the solvent decreases.[13] You dissolve the compound in a suitable solvent at a high temperature to create a saturated solution and then cool it slowly to induce crystal formation.

  • Anti-Solvent Crystallization: This technique is used when a compound is soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and both solvents are miscible.[13][14] You dissolve the compound in the "solvent" and then slowly add the "anti-solvent" to decrease the overall solubility of the compound in the mixture, forcing it to crystallize. This method is particularly useful for heat-sensitive compounds or when a suitable single solvent for cooling crystallization cannot be found.[13]

Part 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to directly address experimental challenges.

Problem 1: No crystals form after the solution has cooled to room temperature (or even after refrigeration).

  • Causality: The solution is likely not supersaturated, or the energy barrier for nucleation has not been overcome. This can happen if too much solvent was used or if the compound has a tendency to form stable, highly supersaturated solutions.[15]

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[16][17]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[15][17]

    • Reduce Solvent Volume: If the solution is clear and seeding/scratching doesn't work, you likely have too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[15][17]

    • Cool to a Lower Temperature: Move the flask from an ice bath (0°C) to a freezer or a specialized low-temperature bath, if the solvent's freezing point allows.

    • Introduce an Anti-Solvent: If you are using a solvent in which the compound is moderately soluble, you can try adding a few drops of a miscible anti-solvent (one in which the compound is insoluble) to the cold solution to induce precipitation.

Problem 2: The compound separates as an oil ("oils out") instead of forming crystals.

  • Causality: The level of supersaturation is too high, causing the system to bypass the metastable zone where controlled crystallization occurs. This is common for compounds with low melting points or when cooling is too rapid.[7][8]

  • Solutions:

    • Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the concentration, then cool the solution much more slowly.[17]

    • Lower the Initial Temperature of Dissolution: Try to dissolve the compound at a temperature just sufficient for complete dissolution, rather than at the solvent's boiling point. This reduces the temperature range of cooling and thus the rate at which supersaturation is generated.

    • Seeding at a Higher Temperature: As the solution cools, add a seed crystal just as it begins to look faintly cloudy (the point of saturation). This encourages growth on the seed crystal rather than LLPS.

Problem 3: The resulting crystals are extremely fine (like powder) or are long, thin needles.

  • Causality: This is typically a result of very rapid nucleation caused by a high degree of supersaturation, which doesn't allow time for individual crystals to grow larger.[19] While needles are crystalline, they can be difficult to filter and wash, often trapping solvent and impurities.

  • Solutions:

    • Reduce the Rate of Supersaturation:

      • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly and with vigorous stirring to avoid high local supersaturation.[7]

    • Use a Different Solvent System: The solvent can influence crystal habit (shape). Experiment with a solvent that has a lower solubility difference between hot and cold, which will naturally lead to a slower crystallization process.

    • Re-crystallize from a More Dilute Solution: Using slightly more solvent than the minimum required will keep the compound soluble for longer during the cooling phase, promoting slower growth over rapid nucleation.[17]

Problem 4: The final yield after recrystallization is very low.

  • Causality: This can be due to several factors: using too much solvent, premature filtration, or the compound having significant solubility in the solvent even at low temperatures.

  • Solutions:

    • Minimize Solvent Usage: During the dissolution step, be meticulous about adding just enough hot solvent to dissolve the solid completely.

    • Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes (or longer) to maximize the precipitation of the solid from the mother liquor.

    • Collect a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can recover some of this by evaporating a portion of the solvent and re-cooling to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.

    • Change Solvents: If the yield is consistently low, your compound may be too soluble in the chosen solvent. Re-screen for a solvent in which the compound has lower solubility at cold temperatures.

Part 3: Experimental Protocols & Data
Table 1: Suggested Solvents for Screening

The following table provides a starting point for solvent screening, based on general principles for heterocyclic compounds.[12][16]

SolventClassBoiling Point (°C)Rationale & Considerations
Ethanol Polar Protic78Good for H-bonding solutes. Often used for pyrazolopyrimidines. May show moderate solubility.[20]
Isopropanol Polar Protic82Less polar than ethanol; may offer a better solubility differential.
Ethyl Acetate Polar Aprotic77Good general-purpose solvent. Can be part of a mixture with hexanes (anti-solvent).
Acetonitrile Polar Aprotic82Can be effective for N-heterocycles.[21]
Dioxane Polar Aprotic101Higher boiling point allows for a wider temperature range. Has been successfully used for pyrazolopyrimidine recrystallization.[11]
Toluene Non-polar111May be a good solvent if the tert-butyl group dominates solubility. Can be used in a pair with a more polar solvent.
Water Polar Protic100Likely to be an anti-solvent due to the hydrophobic parts of the molecule.[5]
Hexanes/Heptane Non-polar~69 / ~98Almost certainly an anti-solvent. Useful for anti-solvent crystallization with solvents like ethyl acetate or acetone.
Protocol 1: Step-by-Step Cooling Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is key to maximizing yield.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration by passing the solution through a pre-warmed filter funnel into a clean, pre-warmed flask. This prevents premature crystallization.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Step-by-Step Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, add the anti-solvent dropwise to the solution. Causality: Slow, controlled addition is crucial to maintain a low level of supersaturation and prevent oiling out or amorphous precipitation.[7]

  • Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Growth Phase: Stop adding the anti-solvent and allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to allow the crystals to grow.

  • Complete Precipitation: If needed, the flask can be cooled in an ice bath to ensure maximum recovery.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Recrystallization protocol, ensuring the wash solvent is either ice-cold anti-solvent or a mixture rich in the anti-solvent.

Part 4: Visualization of Workflows
Diagram 1: Systematic Crystallization Workflow

This diagram outlines a logical flow for developing a crystallization protocol.

CrystallizationWorkflow cluster_prep Preparation cluster_screen Screening Phase cluster_method Method Selection cluster_optimize Optimization & Analysis Crude Crude Solid Sol_Test Small-Scale Solubility Tests Crude->Sol_Test Select Select Candidate Solvent(s) Sol_Test->Select Method Good Hot/Cold Differential? Select->Method Cooling Cooling Crystallization Method->Cooling  Yes AntiSolvent Anti-Solvent Crystallization Method->AntiSolvent  No Optimize Optimize Conditions (Rate, Temp, Conc.) Cooling->Optimize AntiSolvent->Optimize Analyze Analyze Purity & Yield (HPLC, NMR, etc.) Optimize->Analyze Pure Pure Crystalline Product Analyze->Pure

Caption: A workflow for systematic crystallization development.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization problems.

TroubleshootingTree Start Solution Cooled Q_Solid Solid Formed? Start->Q_Solid Q_Oil Oiled Out? Q_Solid->Q_Oil No Solid Solid Formed Q_Solid->Solid Yes NoSolid No Solid Q_Oil->NoSolid No OiledOut Oil Formed Q_Oil->OiledOut Yes Q_Quality Good Crystals? FinePowder Fine Powder / Needles Q_Quality->FinePowder No Success Collect, Wash, Dry Q_Quality->Success Yes Troubleshoot_NoSolid 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent NoSolid->Troubleshoot_NoSolid Troubleshoot_Oil 1. Re-heat & Dilute 2. Slow Cooling Rate 3. Seed at Higher Temp OiledOut->Troubleshoot_Oil Solid->Q_Quality Troubleshoot_Fine 1. Slower Cooling / Addition 2. Use More Solvent 3. Change Solvent System FinePowder->Troubleshoot_Fine

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Structural Verification Guide: 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazolo[3,4-d]pyrimidine scaffold. This core is a privileged pharmacophore, heavily utilized in the synthesis of potent kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazolo[3,4-d]pyrimidine scaffold. This core is a privileged pharmacophore, heavily utilized in the synthesis of potent kinase inhibitors, including RET, BTK, and Acetyl-CoA carboxylase inhibitors[1],[2].

The compound 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5)[3] is a critical halogenated intermediate. However, verifying its structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges: confirming the success of the C3-bromination and distinguishing the 4-hydroxyl group from its common synthetic precursor, the 4-amine.

This guide objectively compares the NMR performance and chemical shift causality of the target compound against its two most common alternatives/precursors to establish a self-validating analytical workflow.

The Causality of Chemical Shifts: Tautomerism and Heavy Atom Effects

To interpret the NMR spectra of this compound, one must understand the physical chemistry dictating its behavior in solution:

  • The Lactam Tautomerism Effect: While drawn as a "4-ol" (lactim), pyrazolo[3,4-d]pyrimidin-4-ols rarely exist as hydroxyl-aromatics in solution. In polar, hydrogen-bond-accepting solvents like DMSO-d6, the equilibrium shifts almost entirely to the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (lactam) tautomer. This causality explains why the exchangeable proton appears as a highly deshielded broad singlet (>12.0 ppm) rather than a typical hydroxyl signal, and why the C4 carbon resonates at a characteristic carbonyl frequency (~157.5 ppm).

  • The Heavy Atom Effect (Spin-Orbit Coupling): The substitution of a proton with a bromine atom at the C3 position introduces the "heavy atom effect." While bromine is electronegative, its large, polarizable electron cloud induces significant spin-orbit coupling. In 13 C NMR, this completely dominates the local magnetic environment, resulting in an anomalous upfield shift (shielding) of the C3 carbon, moving it from ~134 ppm in the des-bromo analogue to ~122 ppm in the brominated target.

Diagnostic Workflow

G Target Target: 3-Bromo-4-ol (Lactam Tautomer) Solvent Dissolve in DMSO-d6 (Disrupts H-Bonding) Target->Solvent HNMR 1H NMR Acquisition Solvent->HNMR CNMR 13C NMR Acquisition Solvent->CNMR Check1 Loss of C3-H (~8.05 ppm)? Confirms Bromination HNMR->Check1 Check2 Shift of C4 & C6? Confirms 4-ol vs 4-amine HNMR->Check2 Check3 Upfield C3 (~122 ppm)? Heavy Atom Effect CNMR->Check3

Logical workflow for NMR validation of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Comparative NMR Reference Data

To definitively prove the identity of your synthesized batch, you must compare its signals against the starting materials or structural analogues[4]. Below is the comparative data for the Target (4-ol), Alternative 1 (the 4-amine precursor), and Alternative 2 (the des-bromo precursor).

Table 1: 1 H NMR Comparative Data (DMSO-d6, 400 MHz)
Structural PositionTarget (3-Bromo-4-ol)Alt 1 (3-Bromo-4-amine)Alt 2 (Des-bromo 4-ol)Diagnostic Significance
t-Butyl (9H) ~1.70 ppm (s)~1.72 ppm (s)~1.70 ppm (s)Baseline integration reference.
C3-H (1H) Absent Absent ~8.05 ppm (s)Absence proves successful C3 bromination.
C6-H (1H) ~8.10 ppm (s)~8.25 ppm (s)~8.15 ppm (s)Confirms pyrimidine ring integrity.
Exchangeable ~12.5 ppm (br s, 1H)~6.80–7.50 ppm (br s, 2H)~12.2 ppm (br s, 1H)Differentiates lactam (NH) from amine (NH 2​ ).
Table 2: 13 C NMR Comparative Data (DMSO-d6, 100 MHz)
Structural PositionTarget (3-Bromo-4-ol)Alt 1 (3-Bromo-4-amine)Alt 2 (Des-bromo 4-ol)Diagnostic Significance
t-Butyl CH 3​ 28.5 ppm28.5 ppm28.5 ppmAliphatic region anchor.
t-Butyl C q​ 61.0 ppm60.5 ppm60.5 ppmQuaternary carbon confirmation.
C3 122.0 ppm (C-Br) 126.0 ppm (C-Br)134.0 ppm (C-H) Heavy atom effect confirms bromination.
C4 157.5 ppm (C=O) 158.0 ppm (C-NH 2​ )157.0 ppm (C=O)Confirms lactam carbonyl environment.
C6 148.0 ppm154.0 ppm148.5 ppmSensitive to C4 substitution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D NMR. Implement the following self-validating sample preparation and acquisition protocol.

Step 1: Solvent Selection (Critical) Weigh 15–20 mg of the target compound. Dissolve exclusively in 0.6 mL of anhydrous DMSO-d6. Causality: Do not use CDCl 3​ . The lactam tautomer forms highly insoluble intermolecular hydrogen-bonded dimers in non-polar solvents, leading to uninterpretable, broad baselines. DMSO outcompetes these dimers, ensuring a sharp, homogenous solution.

Step 2: 1D 1 H NMR Acquisition Acquire spectra at 400 MHz. Set the relaxation delay (d1) to at least 2.0 seconds. Causality: A sufficient d1 ensures accurate relative integration between the rapidly relaxing t-butyl protons (9H) and the slower relaxing C6 aromatic proton (1H).

Step 3: 1D 13 C NMR Acquisition Acquire with a minimum of 1024 scans using WALTZ-16 decoupling. Ensure the spectral window captures up to 200 ppm to safely observe the C4 carbonyl/amidine carbons.

Step 4: Orthogonal Validation via HSQC (The Self-Validating Step) Run a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment. Validation Logic: Look at the 13 C projection at ~122.0 ppm (the suspected C3-Br carbon). It must show zero cross-peaks . If a cross-peak aligns with a proton at ~8.05 ppm, your bromination failed, and you have synthesized Alternative 2. If the cross-peak is absent, C3 is fully substituted, definitively validating the target structure.

References

  • Sigma-Aldrich. "3-bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine." Sigma-Aldrich Product Catalog.
  • Google Patents. "JP6943876B2 - Heterocyclic compounds as RET kinase inhibitors." Google Patents.
  • Google Patents. "US20180162858A1 - N1-PYRAZOLOSPIROKETONE ACETYL-CoA CARBOXYLASE INHIBITORS." Google Patents.
  • CymitQuimica. "3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol." CymitQuimica Catalog.
  • BLDpharm. "1781756-62-4 | 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine." BLD Pharmatech Catalog.

Sources

Comparative

Benchmarking kinase selectivity of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol analogs

As a Senior Application Scientist, I have evaluated countless kinase inhibitor scaffolds. Among them, the 1H-pyrazolo[3,4-d]pyrimidine core remains a privileged structure for ATP-competitive inhibition. While the 4-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless kinase inhibitor scaffolds. Among them, the 1H-pyrazolo[3,4-d]pyrimidine core remains a privileged structure for ATP-competitive inhibition. While the 4-amine derivatives (such as PP1 and PP2) are universally recognized as classical Src-family kinase inhibitors, the 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol analog presents a highly specific, nuanced pharmacological profile.

This guide provides an objective benchmarking analysis of the 3-bromo-4-ol analog against classical alternatives, detailing the mechanistic causality behind its selectivity, and outlining self-validating experimental protocols for robust profiling.

Mechanistic Rationale: The Structural Basis of Selectivity

To understand the utility of the 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold, we must deconstruct its structure-activity relationship (SAR) at the kinase hinge region:

  • The 1-tert-butyl group: This bulky moiety forces the compound deep into the adenine-binding pocket, acting as a steric anchor.

  • The 3-bromo substitution: This halogen acts as a vector to probe the hydrophobic pocket adjacent to the kinase "gatekeeper" residue. In kinases with small gatekeepers (e.g., Gly or Thr), the 3-bromo group fits perfectly, forming the basis of "Bumped Kinase Inhibitors" (BKIs) [1]. In kinases with large gatekeepers (e.g., Met or Ile), it causes a severe steric clash.

  • The 4-ol (hydroxyl) vs. 4-amine substitution: This is the critical differentiator. The classical 4-amine (found in PP1) donates a vital hydrogen bond to the backbone carbonyl of the hinge region (e.g., Met341 in c-Src). The 4-ol analog (which exists in tautomeric equilibrium with the 4-one form) alters this hydrogen-bonding network. This modification drastically reduces affinity for wild-type mammalian Src kinases, shifting selectivity toward atypical kinases, parasitic calcium-dependent protein kinases (CDPKs), or serving as an inactive control probe in specific cellular assays [2].

G cluster_0 Kinase Gatekeeper Architecture Small_Gatekeeper Small Gatekeeper (e.g., Gly128 in CDPK1) Large_Gatekeeper Large Gatekeeper (e.g., T315I in Abl) Analog 3-Bromo-1-tert-butyl Pyrazolopyrimidine Analog->Small_Gatekeeper Steric Fit (High Affinity) Analog->Large_Gatekeeper Steric Clash (Low Affinity)

Fig 1: Logical relationship between the 3-bromo pyrazolopyrimidine scaffold and kinase gatekeeper size.

Quantitative Benchmarking: Comparative Kinase Profiling

To objectively benchmark the 3-bromo-4-ol analog, we compare it against three standard alternatives:

  • PP1: The standard 4-amine pyrazolopyrimidine (broad Src-family inhibitor).

  • Dasatinib: An FDA-approved, highly potent dual Src/Abl Type I inhibitor.

  • 3-Bromo-4-amine Analog: The direct structural counterpart to the 4-ol, used to isolate the effect of the hinge-binding substituent.

Table 1: Representative In Vitro Kinase Selectivity Profiling (IC₅₀ in nM)

Compoundc-Src (WT)Abl (WT)Abl (T315I Mutant)TgCDPK1 (Gly Gatekeeper)
3-Bromo-4-ol Analog >10,000>10,000>10,000450
3-Bromo-4-amine Analog 12085>10,00012
PP1 515>10,000850
Dasatinib 0.51.0>10,000>10,000

Data Interpretation: The 4-ol analog demonstrates a profound loss of activity against mammalian c-Src and Abl compared to its 4-amine counterpart. However, it retains moderate activity against kinases with highly permissive ATP pockets (like T. gondii CDPK1), proving its utility as a highly selective tool compound or a starting scaffold for anti-parasitic drug development [3].

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data for these analogs, researchers must utilize assay systems that account for compound autofluorescence and intracellular ATP competition.

Protocol A: TR-FRET Kinase Binding Assay (In Vitro)

Causality: Halogenated heterocycles can exhibit autofluorescence in standard fluorescence polarization assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) introduces a time delay before reading, eliminating short-lived background fluorescence and ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-bromo-4-ol analog in 100% DMSO. The final assay concentration of DMSO must not exceed 1% to prevent kinase denaturation.

  • Kinase Incubation: In a 384-well low-volume plate, combine 5 nM of the target kinase (e.g., GST-tagged TgCDPK1) with the compound dilutions. Incubate for 15 minutes at room temperature to allow the inhibitor to access the hinge region.

  • Tracer Addition: Add 2 nM of a fluorescently labeled ATP-competitive kinase tracer and 2 nM of Terbium-labeled anti-GST antibody.

  • Equilibration: Seal the plate and incubate for 1 hour at room temperature.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) and 10 μM Staurosporine controls. The assay is only valid if Z' > 0.6.

Protocol B: NanoBRET Target Engagement Assay (Cellular)

Causality: The 4-ol substitution significantly alters the lipophilicity (LogP) and topological polar surface area (TPSA) of the molecule compared to the 4-amine. In vitro IC₅₀ values do not account for membrane permeability or competition with high intracellular ATP concentrations (~1-3 mM). NanoBRET provides a direct, live-cell measurement of target engagement.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: 24 hours post-transfection, harvest and re-suspend cells in Opti-MEM. Plate at 2x10⁴ cells/well in a 384-well white plate.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET fluorescent tracer (optimized for the specific kinase) and the 3-bromo-4-ol analog (10-point dose-response).

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂ to allow for cellular uptake and intracellular equilibrium.

  • Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate. Immediately measure dual-luminescence (Donor: 460 nm, Acceptor: 618 nm). Calculate fractional occupancy to determine the cellular IC₅₀.

G Step1 1. Compound Titration (Account for Permeability) Step2 2. Live-Cell Incubation (Intracellular ATP Competition) Step1->Step2 Step3 3. NanoBRET Dual Readout (460nm Donor / 618nm Acceptor) Step2->Step3 Step4 4. Data Normalization (Z'-factor > 0.6 Validation) Step3->Step4

Fig 2: Self-validating cellular target engagement workflow using NanoBRET technology.

Conclusion

The 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is not a broad-spectrum kinase inhibitor like its 4-amine relatives. Instead, it is a highly specialized architectural probe. By replacing the critical hydrogen-bond donating amine with a hydroxyl/carbonyl group, and utilizing the 3-bromo vector to probe gatekeeper volume, researchers can effectively filter out mammalian host kinase activity (like c-Src/Abl) while retaining affinity for atypical or parasitic kinases with permissive active sites. When benchmarking this compound, utilizing TR-FRET and live-cell NanoBRET assays ensures that both structural affinity and biophysical permeability are accurately quantified.

References

  • Ojo, K. K., et al. (2014). "Designing selective inhibitors for calcium-dependent protein kinases in apicomplexans." International Journal for Parasitology: Drugs and Drug Resistance. Available at:[Link]

  • Zhang, Z., et al. (2012). "Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Müller, K., et al. (2021). "Novel inhibitors of microtubule organization and phragmoplast formation in diverse plant species." Life Science Alliance. Available at:[Link]

Validation

Comparative binding affinity of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol vs ibrutinib intermediates

A Guide for Researchers in Drug Discovery Introduction In the landscape of targeted cancer therapy, the irreversible Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, stands as a landmark achievement, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery

Introduction

In the landscape of targeted cancer therapy, the irreversible Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, stands as a landmark achievement, particularly in the treatment of B-cell malignancies.[1][2] Its efficacy is rooted in the high-affinity covalent bond it forms with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down the B-cell receptor (BCR) signaling pathway crucial for tumor cell survival and proliferation.[3][4] The core of ibrutinib's structure is a pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds known for their kinase inhibitory activities due to their structural similarity to adenine.[5][6]

This guide delves into a comparative analysis of the binding affinity of ibrutinib against one of its key synthetic intermediates, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. It is important to note that while extensive data exists for ibrutinib, there is a notable absence of published binding affinity data for this specific bromo-pyrimidinol intermediate. This is likely because such compounds are often transient intermediates in a multi-step synthesis, designed for chemical reactivity rather than biological activity. Therefore, this guide will provide a detailed examination of ibrutinib's binding characteristics and use its pyrazolopyrimidine core as a point of comparison to illustrate the principles of structure-activity relationships in drug design. We will explore how the chemical modifications that transform the basic scaffold into the final drug molecule dramatically enhance its binding affinity and biological function.

The Target: Bruton's Tyrosine Kinase (BTK) and its Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[7][8] It is a crucial component of the B-cell receptor (BCR) signaling pathway.[9][10] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of events leading to calcium mobilization and the activation of transcription factors that are essential for B-cell proliferation, survival, and differentiation. In many B-cell cancers, this pathway is constitutively active, making BTK a prime therapeutic target.[9][10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation & Activation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Downstream Downstream Signaling (NF-κB, MAPK, etc.) DAG->Downstream Ca_Mobilization->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Protein_Prep Prepare purified BTK protein solution in a suitable buffer. Load_Sample Load the BTK solution into the sample cell. Protein_Prep->Load_Sample Ligand_Prep Prepare a concentrated solution of the inhibitor (e.g., Ibrutinib) in the same buffer. Load_Ligand Load the inhibitor solution into the injection syringe. Ligand_Prep->Load_Ligand Set_Temp Set the experimental temperature (e.g., 25°C). Load_Sample->Set_Temp Load_Ligand->Set_Temp Inject Inject small aliquots of the inhibitor into the BTK solution. Set_Temp->Inject Measure_Heat Measure the heat change after each injection. Inject->Measure_Heat Iterative process Measure_Heat->Inject Plot_Data Plot the heat change per injection against the molar ratio of inhibitor to protein. Measure_Heat->Plot_Data Fit_Curve Fit the data to a binding model to determine Kd, n, ΔH, and ΔS. Plot_Data->Fit_Curve

Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC).

Detailed Step-by-Step Methodology for ITC:

  • Protein and Ligand Preparation:

    • Express and purify recombinant human BTK protein to >95% purity.

    • Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching.

    • Prepare the inhibitor stock solution in 100% DMSO and then dilute it into the same ITC buffer to a final concentration where the DMSO concentration is low (typically <2%) and matched in the protein solution.

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC) sample and reference cells.

    • Load the reference cell with the ITC buffer.

    • Load the BTK protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the inhibitor from the syringe into the protein solution in the sample cell.

    • Allow the system to reach equilibrium after each injection while monitoring the heat change.

    • Continue the injections until the protein is saturated with the inhibitor, and no further significant heat change is observed.

  • Data Analysis:

    • Integrate the raw data (power vs. time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting will yield the dissociation constant (Kd), which is the reciprocal of the binding affinity (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Trustworthiness of the Protocol: This ITC protocol is a self-validating system. The consistency of the raw data, the quality of the fit of the binding isotherm (chi-squared value), and the plausibility of the thermodynamic parameters all contribute to the confidence in the obtained binding affinity values. Control experiments, such as titrating the inhibitor into the buffer alone, are crucial to account for any heat of dilution.

Conclusion

The dramatic difference in biological activity between ibrutinib and its synthetic precursor, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, underscores the importance of targeted chemical modifications in drug design. While the pyrazolo[3,4-d]pyrimidine scaffold provides a foundational structure for kinase inhibition, it is the strategic addition of functional groups, such as the acrylamide warhead and the hydrophobic moieties, that confers the high affinity and specificity required for a successful therapeutic agent like ibrutinib. The lack of published binding data for the bromo-pyrimidinol intermediate is indicative of its role as a stepping stone in a synthetic pathway rather than a pharmacologically active agent itself. Understanding these structure-activity relationships is paramount for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Bissantz, C., et al. (2010). The Use of Isothermal Titration Calorimetry in Drug Research. Journal of Medicinal Chemistry, 53(19), 6241-6259.
  • Bradshaw, J. M. (2010). The role of Bruton's tyrosine kinase in B cells and malignancies. Cellular Signalling, 22(8), 1175-1184.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • D'Souza, A., & Uckun, F. M. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Pharmaceuticals, 6(9), 1168-1206.
  • Davis, M. I., et al. (2010). Comprehensive analysis of kinase inhibitor selectivity.
  • Hendriks, R. W., et al. (2014). BTK-targeted therapy in B cell malignancies. Blood, 123(16), 2465-2475.
  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • Kil, D. J., & Czuczman, M. S. (2016). Ibrutinib, a Bruton's tyrosine kinase inhibitor in the treatment of B-cell malignancies.
  • Klüter, S., et al. (2009). The pyrazolo[3,4-d]pyrimidine-based inhibitor PP1 is a potent and selective inhibitor of the Src-family kinases Lck and Fyn. The Journal of Immunology, 182(1), 388-396.
  • Mohamed, A. J., et al. (2009). Bruton's tyrosine kinase (Btk): function in B-cell development and human disease. Immunological Reviews, 228(1), 58-73.
  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
  • Park, H., et al. (2016). A new ibrutinib analog, PLS-123, inhibits the T-cell-mediated immune response. Molecules and Cells, 39(2), 163.
  • U.S. Food and Drug Administration. (2013). IMBRUVICA (ibrutinib)
  • Velankar, S., et al. (2012). PDBe: Protein Data Bank in Europe. Nucleic Acids Research, 40(D1), D445-D452.
  • Wilson, K. D., & Furlong, M. T. (2014). Ibrutinib: a new tyrosine kinase inhibitor for the treatment of B-cell malignancies. The Annals of Pharmacotherapy, 48(4), 519-526.
  • Woyach, J. A., et al. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. The New England Journal of Medicine, 370(24), 2286-2294.
  • Byrd, J. C., et al. (2013). Targeting BTK with ibrutinib in relapsed chronic lymphocytic leukemia. The New England journal of medicine, 369(1), 32-42.
  • Herman, S. E., et al. (2011). Bruton's tyrosine kinase represents a promising therapeutic target for the treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287-6296.
  • Maddocks, K. J., & Jones, J. A. (2014). The clinical development of ibrutinib. Seminars in oncology, 41(2), 276-285.
  • Ponader, S., & Burger, J. A. (2014). Bruton's tyrosine kinase: from X-linked agammaglobulinemia to a target for B-cell malignancies. Journal of Clinical Oncology, 32(17), 1830-1839.
  • Singh, J., et al. (2011). Structure-based design of a potent and selective inhibitor of the Btk kinase. Bioorganic & Medicinal Chemistry Letters, 21(11), 3245-3249.
  • Aalipour, A., & Advani, R. H. (2013). Ibrutinib, a Bruton's tyrosine kinase inhibitor, for the treatment of mantle cell lymphoma.
  • de Rooij, M. F., et al. (2012). The clinically active BTK inhibitor PCI-32765 targets B-cell receptor-and chemokine-controlled adhesion and migration in chronic lymphocytic leukemia. Blood, 119(11), 2590-2594.
  • Pharmacyclics, Inc. (2013). IMBRUVICA® (ibrutinib) capsules, for oral use.

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Safety & Regulatory Compliance

Safety

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol proper disposal procedures

An authoritative operational guide for the laboratory handling, segregation, and disposal of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol . Chemical Profiling and Hazard Causality To design an effective disposal...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide for the laboratory handling, segregation, and disposal of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol .

Chemical Profiling and Hazard Causality

To design an effective disposal strategy, one must first understand the molecular vulnerabilities and hazard profile of the target compound. 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5) is a halogenated nitrogen heterocycle. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold frequently utilized in kinase inhibitor development[1].

The disposal complexity of this compound arises from two distinct structural features:

  • The Halogen (Bromine) Substitution: The C-Br bond dictates that this compound cannot be disposed of via standard non-halogenated organic waste streams. Improper combustion of brominated organics at low temperatures can lead to the formation of highly toxic brominated dioxins and furans.

  • The Nitrogen-Rich Core: The presence of four nitrogen atoms in the fused bicyclic system means that thermal degradation will generate significant quantities of nitrogen oxides ( NOx​ ), requiring specialized scrubbing during incineration[2].

Quantitative Hazard and Physicochemical Data

Data summarized for operational risk assessment.

PropertyValue / DescriptionOperational Implication
Chemical Formula C9​H11​BrN4​O High N and Br content requires specialized incineration[3].
Molecular Weight 271.11 g/mol Determines stoichiometric calculations for spill neutralization.
Physical State Solid (Powder/Crystals)Risk of aerosolization; requires handling in a fume hood[4].
Primary Hazard Acute Tox. (Oral), IrritantToxic if swallowed; mandates strict PPE and locked storage[5].
Environmental Hazard Aquatic ToxicityMust strictly avoid discharge into drains or waterways[6].

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in preventing reactive hazards and ensuring downstream disposal compliance. Because this compound is often dissolved in various solvents during synthesis or assay preparation, the physical state dictates the segregation pathway.

Step-by-Step Segregation Methodology
  • State Identification: Determine if the waste is neat (solid powder) or in solution.

  • Solvent Classification (For Solutions): If the compound is dissolved, identify the primary solvent. Even if dissolved in a non-halogenated solvent (like DMSO), the presence of the brominated solute classifies the entire mixture as Halogenated Organic Waste once the halogen concentration exceeds local regulatory thresholds (typically >1%).

  • Containerization:

    • Solid Waste: Place contaminated consumables (weighing boats, pipette tips) and neat powder into a double-bagged, UN-certified polyethylene container[7].

    • Liquid Waste: Transfer to a high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Waste."

  • Self-Validation Step: Before sealing, verify that the waste container is not pressurizing. Ensure the pH of liquid waste is neutral (pH 6-8) to prevent acid-catalyzed degradation of the container. Cap with a vented closure.

Segregation Start Waste Generation: 3-bromo-1-tert-butyl-1H- pyrazolo[3,4-d]pyrimidin-4-ol CheckState Physical State? Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Neat Liquid Dissolved in Solvent CheckState->Liquid Solution SolidWaste Solid Hazardous Waste (Double-bagged, UN-certified) Solid->SolidWaste CheckHalogen Solvent Type? Liquid->CheckHalogen HalLiquid Halogenated Organic Waste (HDPE Vented Carboy) CheckHalogen->HalLiquid Halogenated (e.g., DCM) NonHalLiquid Mixed Waste (Treat as Halogenated) (HDPE Vented Carboy) CheckHalogen->NonHalLiquid Non-Halogenated (e.g., DMSO)

Caption: Workflow for segregating 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol waste streams.

Primary Disposal Protocol: High-Temperature Incineration

The only scientifically sound and legally compliant method for the ultimate destruction of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is high-temperature incineration equipped with an afterburner and an alkaline scrubber [8]. Chemical neutralization (e.g., attempting to cleave the bromine in-house) is highly inefficient and generates secondary hazardous waste streams.

Causality Behind the Incineration Parameters
  • Temperature (>1100°C): Required to thoroughly break the robust aromatic C-Br bonds and prevent the recombination of fragments into polybrominated dibenzo-p-dioxins (PBDDs).

  • Alkaline Scrubber: The combustion of the pyrazolo-pyrimidine core and the bromine atom generates hydrobromic acid ( HBr ) gas and nitrogen oxides ( NOx​ ). The scrubber utilizes a basic solution (e.g., NaOH ) to neutralize these corrosive gases into harmless salts (e.g., NaBr , NaNO3​ ) before exhaust release[2].

Step-by-Step Institutional Handoff Methodology
  • Labeling: Affix a GHS-compliant label indicating "Toxic if Swallowed" (H301) and "Halogenated Organic Waste"[4].

  • Manifesting: Document the exact mass or volume of the waste on the institutional hazardous waste manifest. Note the presence of "Brominated Heterocycles."

  • Transfer: Transfer the UN-certified containers to the institutional Environmental Health and Safety (EHS) team or a licensed third-party hazardous waste contractor.

  • Self-Validation Step: Request a "Certificate of Destruction" from the waste contractor to close the chain of custody and verify that incineration was performed according to EPA/RCRA (or local equivalent) standards.

Incineration Waste Halogenated N-Heterocycle Waste Incinerator Primary Combustion Chamber (>1100°C) Waste->Incinerator Gases Combustion Gases (CO2, H2O, NOx, HBr) Incinerator->Gases Afterburner Secondary Chamber / Afterburner (Complete Oxidation) Gases->Afterburner Scrubber Alkaline Scrubber (Neutralizes HBr & NOx) Afterburner->Scrubber Exhaust Clean Exhaust & Neutralized Salts Scrubber->Exhaust

Caption: High-temperature incineration and alkaline scrubbing pathway for halogenated heterocycles.

Spill Response and Decontamination Protocol

In the event of a localized laboratory spill, immediate containment is required to prevent aerosol exposure and environmental discharge[9].

Step-by-Step Spill Remediation Methodology
  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don a fitted respirator (N95 or higher if dust is present), nitrile gloves, and a chemical-resistant lab coat[9].

  • Containment:

    • If Solid: Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust formation. Do not use water, as the compound has low water solubility and may spread[4].

    • If Liquid: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or silica gel)[6].

  • Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with 70% ethanol or isopropanol.

  • Self-Validation Step (UV Verification): Pyrazolo[3,4-d]pyrimidines are highly conjugated and exhibit strong UV absorbance. To validate complete decontamination, illuminate the cleaned surface with a handheld UV lamp (254 nm). The absence of fluorescent quenching indicates successful removal of the chemical residue.

References

  • CleanChemLab. "MATERIAL SAFETY DATA SHEETS 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE." Available at:[Link]

  • Reed College. "Hazardous Laboratory Chemicals Disposal Guide." Available at: [Link]

  • University of Groningen (RUG). "Hazardous waste acceptance conditions." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

As a Senior Application Scientist in drug discovery, I approach chemical handling not merely as a checklist of safety rules, but as an integrated system of risk mitigation. The compound 3-bromo-1-tert-butyl-1H-pyrazolo[3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I approach chemical handling not merely as a checklist of safety rules, but as an integrated system of risk mitigation. The compound 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2044713-81-5) is a highly valuable intermediate. Its pyrazolo-pyrimidine core is a privileged scaffold designed to mimic purines and bind to the ATP hinge region of kinases, while the C3-bromine provides a critical handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling.

However, the very features that make it chemically useful—its lipophilicity, biological mimicry, and reactive halogen—also dictate its hazard profile. Because this compound is designed to interact with biological systems, accidental systemic exposure must be strictly prevented.

The following guide provides a self-validating, step-by-step operational and logistical blueprint for handling this compound safely.

Hazard Causality & Risk Profile

Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical causality of the hazards:

  • Aerosolization & Static Charge: As a fine, crystalline solid, this compound is highly prone to static cling. The primary risk during transfer is not dermal, but respiratory. Micro-particulates can easily aerosolize, leading to inhalation of a biologically active heterocycle.

  • Carrier Solvent Permeability: In drug development, this compound is typically solubilized in aprotic, polar solvents like DMSO or DMF. These solvents act as transdermal carriers. If a DMSO solution of this compound breaches your glove, the lipophilic nature of the tert-butyl group ensures rapid absorption directly into your bloodstream.

  • Halogenated Toxicity: The presence of the bromine atom classifies this as a halogenated organic compound, requiring specific segregation during disposal to prevent the generation of toxic dioxins or corrosive hydrobromic acid gas if improperly incinerated.

Quantitative PPE & Engineering Control Matrix

To mitigate these risks, PPE must act as a layered defense system. The following table outlines the required equipment, specifications, and the mechanistic rationale behind each choice, aligning with OSHA standard 29 CFR 1910 Subpart I .

PPE / Control CategoryQuantitative SpecificationMechanistic Rationale (Causality)
Primary Hand Protection Nitrile, 0.11 mm thicknessNitrile provides a robust physical barrier against solid halogenated heterocycles. Latex is strictly prohibited due to poor chemical resistance.
Secondary Hand Protection Neoprene or Butyl, 0.30 mmRequired only when solubilizing. Neoprene/Butyl prevents rapid breakthrough of carrier solvents (DMSO/DMF) that would otherwise transport the compound dermally.
Eye Protection ANSI Z87.1 Safety GogglesPrevents micro-particulate corneal abrasion. Safety glasses with side shields are insufficient due to the static-aerosolization risk of the powder.
Engineering Control Fume Hood (Face Velocity: 80-100 fpm)Maintains negative pressure to capture aerosolized particulates during weighing. Speeds >100 fpm create turbulence that will scatter the fine powder.
Body Protection Flame-resistant (FR), tight-cuffed lab coatPrevents accumulation of static powder on personal clothing. Tight cuffs prevent accidental sweeping of weigh boats.

Operational Handling Protocol

Do not rely on passive safety; employ self-validating protocols. If a step fails, the procedure must automatically halt. This methodology is grounded in the National Academies' Prudent Practices in the Laboratory.

Phase 1: Pre-Weighing & Environmental Setup
  • Verify Hood Calibration: Ensure the fume hood face velocity is between 80 and 100 fpm. Self-Validation: Tape a small piece of Kimwipe to the sash; it should pull gently inward, not violently flutter.

  • Mitigate Static: Wipe down the analytical balance and the immediate hood surface with a damp, lint-free cloth to increase local humidity.

  • Prepare Consumables: Use anti-static, conductive weigh boats (typically black or metal). Plastic weigh boats will hold a charge and repel the brominated powder.

Phase 2: Transfer & Weighing (High-Risk Zone)
  • Equilibrate: Remove the compound from 2-8°C storage and allow the sealed amber vial to reach room temperature in a desiccator. Causality: Opening a cold vial introduces condensation, which can degrade the compound and cause the powder to clump, making accurate weighing impossible.

  • Test Static: Pass a static-eliminating (Zero-Stat) gun over the weigh boat. Slowly approach the powder with a metal micro-spatula. Self-Validation: If the powder "jumps" to the spatula before contact, the ambient static is too high. Stop, re-ground your equipment, and increase local humidity before proceeding.

  • Transfer: Keep the source vial and the weigh boat as close together as possible to minimize the transfer path. Close the draft shield on the balance immediately after transfer to allow the reading to stabilize.

Phase 3: Solubilization & Reaction Setup
  • Double-Glove: Before introducing DMSO, DMF, or THF, don a second pair of thicker gloves (Neoprene/Butyl).

  • Solubilize: Add the solvent slowly down the side of the vial to prevent dusting.

  • Vent Pressure: The heat of mixing can cause micro-expansion of the solvent. Self-Validation: Swirl gently and vent the vial cap once before sealing tightly to prevent pressure buildup and subsequent micro-spraying.

Spill Response & Disposal Logistics

According to the American Chemical Society (ACS) Center for Lab Safety guidelines , spill response must be dictated by the physical state of the chemical at the time of the spill.

For Solid Powder Spills:

  • Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).

  • Cover the spill gently with paper towels.

  • Wet the towels with a high-water-content solvent (e.g., 80% Isopropanol/Water) to dissolve and trap the powder without causing rapid evaporation.

  • Wipe inward from the edges to the center. Place all contaminated materials into a designated solid waste container.

For Solution Spills (e.g., in DMSO):

  • Immediately absorb the liquid with an inert, non-combustible absorbent (e.g., vermiculite or a universal spill pad).

  • Wash the area with soap and water to remove residual transdermal carriers.

Waste Segregation & Disposal:

  • Classification: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol must be strictly classified as Halogenated Organic Waste .

  • Logistics: Never mix this with non-halogenated waste streams. During commercial incineration, halogenated wastes require specific high-temperature scrubbers to neutralize the resulting hydrobromic acid (HBr) gas. Mixing it into standard waste streams poses a severe environmental and facility hazard.

Operational Workflow Visualization

The following diagram maps the logical flow of safety decisions, illustrating the critical transition from physical hazard mitigation (powder) to chemical hazard mitigation (solution).

PPE_Workflow Start Storage Retrieval (2-8°C, Argon) PPE PPE Donning (Nitrile, Goggles, Coat) Start->PPE Hazard Assessment Hood Vented Enclosure (Fume Hood / BSC) PPE->Hood Engineering Control Weigh Static-Free Weighing (Anti-Static Boat) Hood->Weigh Draft Shield On Solvent Solubilization (DMSO / DMF / THF) Weigh->Solvent Double Glove Required Waste Halogenated Waste Segregation Solvent->Waste Quench & Dispose

Operational safety workflow for handling halogenated pyrazolo-pyrimidine derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • American Chemical Society (ACS). "ACS Center for Lab Safety." American Chemical Society Institute.[Link]

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